molecular formula C20H30O3 B12380208 ent-17-Hydroxykaur-15-en-19-oic acid

ent-17-Hydroxykaur-15-en-19-oic acid

Cat. No.: B12380208
M. Wt: 318.4 g/mol
InChI Key: XEQHVCXFKPCQNM-PMHNSBFUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,4S,5R,9S,10S,13R)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid is a natural product found in Mikania hirsutissima, Tithonia longiradiata, and other organisms with data available.

Properties

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(1S,4S,5R,9S,10S,13R)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid

InChI

InChI=1S/C20H30O3/c1-18-7-3-8-19(2,17(22)23)15(18)6-9-20-10-13(4-5-16(18)20)14(11-20)12-21/h11,13,15-16,21H,3-10,12H2,1-2H3,(H,22,23)/t13-,15+,16+,18-,19-,20+/m1/s1

InChI Key

XEQHVCXFKPCQNM-PMHNSBFUSA-N

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C4)CO)(C)C(=O)O

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)C(=C4)CO)(C)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Unveiling the Anticancer Potential: A Technical Guide to the Biological Activity of ent-17-Hydroxykaur-15-en-19-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-17-Hydroxykaur-15-en-19-oic acid is a naturally occurring kaurane (B74193) diterpenoid that has garnered interest within the scientific community for its cytotoxic properties against various cancer cell lines. This technical guide provides a comprehensive overview of its biological activity, drawing from available data on the compound and its closely related analogs. The information presented herein is intended to support further research and drug development efforts centered on this promising natural product. This document details its cytotoxic effects, plausible mechanisms of action, and relevant experimental protocols.

Cytotoxic Activity

This compound has demonstrated notable cytotoxic effects across a range of human cancer cell lines. The compound is effective at concentrations between 6 and 50 µg/mL.[1] Specific quantitative data for its half-maximal inhibitory concentration (IC50) has been reported for prostate cancer cells.

Quantitative Cytotoxicity Data
Cell LineCancer TypeIC50 (µg/mL)Effective Concentration (µg/mL)
LNCaP2Prostate17.63[2]-
22Rv1Prostate-6 - 50[1]
LNCaPProstate-6 - 50[1]
HT29Colon-6 - 50[1]
HCT116Colon-6 - 50[1]
SW480Colon-6 - 50[1]
SW620Colon-6 - 50[1]
MCF-7Breast-6 - 50[1]

Mechanism of Action: Insights from Related Kaurane Diterpenoids

While specific mechanistic studies on this compound are limited, extensive research on analogous ent-kaurane diterpenoids, such as ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid, provides a strong predictive framework for its mode of action. These related compounds are known to induce cancer cell death through a combination of apoptosis induction and cell cycle arrest.

Apoptosis Induction

The primary mechanism of cytotoxicity for related ent-kaurane diterpenoids is the induction of apoptosis, predominantly through the mitochondrial (intrinsic) pathway. This process involves the following key events:

  • Modulation of Bcl-2 Family Proteins: A decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a critical step in initiating apoptosis.

  • Mitochondrial Disruption: The altered balance of Bcl-2 family proteins leads to the translocation of Bax to the mitochondria, resulting in the loss of mitochondrial membrane potential and the release of cytochrome c into the cytosol.

  • Caspase Activation: Cytosolic cytochrome c triggers the activation of caspase-9, which in turn activates executioner caspases like caspase-3. Activated caspase-3 is responsible for the cleavage of cellular proteins, leading to the characteristic morphological changes of apoptosis.

  • PARP Cleavage: Activated caspase-3 also cleaves Poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair, further promoting cell death.

Cell Cycle Arrest

In addition to apoptosis, related ent-kaurane diterpenoids have been shown to cause cell cycle arrest, primarily at the G2/M phase. This prevents cancer cells from progressing through mitosis and proliferating.

Inhibition of NF-κB Signaling

A crucial aspect of the anticancer activity of related ent-kaurane diterpenoids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a key role in promoting inflammation, cell survival, and proliferation in cancer cells. By inhibiting NF-κB, these compounds can suppress the expression of anti-apoptotic proteins like Bcl-2, thereby sensitizing cancer cells to apoptosis.

Signaling Pathways

The following diagrams illustrate the likely signaling pathways involved in the biological activity of this compound, based on data from closely related compounds.

apoptosis_pathway compound This compound bcl2 Bcl-2 compound->bcl2 bax Bax compound->bax mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase3 Caspase-3 caspase9->caspase3 parp PARP caspase3->parp cleavage apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed mitochondrial apoptosis pathway.

nfkb_pathway compound This compound nfkb NF-κB compound->nfkb nucleus Nucleus nfkb->nucleus translocation survival_genes Pro-survival Genes (e.g., Bcl-2) nucleus->survival_genes transcription cell_survival Cell Survival survival_genes->cell_survival

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound.

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effect of the compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • This compound

  • 96-well plates

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

mtt_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compound Add compound dilutions seed_cells->add_compound incubate_48h Incubate for 48-72h add_compound->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize formazan incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end

References

Unraveling the Anticancer Potential of ent-17-Hydroxykaur-15-en-19-oic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the current scientific understanding of ent-17-Hydroxykaur-15-en-19-oic acid, a kaurene diterpenoid with demonstrated cytotoxic activity against various human cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Core Mechanism of Action: An Overview

This compound is a natural product isolated from plant species such as Laetia thamnia.[1] Current research primarily highlights its cytotoxic effects, indicating its potential as an anticancer agent. While the precise molecular mechanisms of this specific compound are not yet fully elucidated, its activity is understood within the broader context of kaurene diterpenes, which are known to interfere with cancer cell proliferation and survival.

Disclaimer: The detailed signaling pathways described in this guide are based on studies of a closely related and more extensively researched compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid. These pathways are presented as a probable framework for the mechanism of action of this compound and should be considered as a basis for future investigation.

Quantitative Data: Cytotoxic Activity

The primary evidence for the anticancer potential of this compound comes from in vitro cytotoxicity assays. The compound has shown inhibitory effects on the growth of a range of human cancer cell lines.

Cell LineCancer TypeIC50 (µg/mL)Concentration Range Tested (µg/mL)Reference
LNCaPProstate Cancer17.636 - 50[1]
22Rv1Prostate CancerActive, IC50 not specified6 - 50[1]
HT29Colon CancerActive, IC50 not specified6 - 50[1]
HCT116Colon CancerActive, IC50 not specified6 - 50[1]
SW480Colon CancerActive, IC50 not specified6 - 50[1]
SW620Colon CancerActive, IC50 not specified6 - 50[1]
MCF-7Breast CancerActive, IC50 not specified6 - 50[1]

Postulated Signaling Pathways

Based on the analysis of the related compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, the mechanism of action likely involves the induction of apoptosis through the mitochondrial pathway and modulation of key signaling cascades that govern cell survival and proliferation.

Mitochondrial-Mediated Apoptosis

The compound is hypothesized to induce apoptosis by altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. This leads to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors into the cytoplasm.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion ent_17_Hydroxykaur_15_en_19_oic_acid This compound Bax Bax ent_17_Hydroxykaur_15_en_19_oic_acid->Bax Promotes translocation Bcl2 Bcl-2 ent_17_Hydroxykaur_15_en_19_oic_acid->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes membrane Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Mitochondrion->Cytochrome_c Releases

Mitochondrial Apoptosis Pathway
Modulation of NF-κB and MAPK Signaling

The compound may also exert its anticancer effects by inhibiting the pro-survival NF-κB signaling pathway and modulating the activity of Mitogen-Activated Protein Kinases (MAPKs), which are critical for cell proliferation and survival.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ent_17_Hydroxykaur_15_en_19_oic_acid This compound IKK IKK ent_17_Hydroxykaur_15_en_19_oic_acid->IKK Inhibits MAPK_pathway MAPK Pathway (ERK, JNK, p38) ent_17_Hydroxykaur_15_en_19_oic_acid->MAPK_pathway Modulates IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB_inactive NF-κB (inactive) IkappaB->NFkappaB_inactive Releases NFkappaB_active NF-κB (active) NFkappaB_inactive->NFkappaB_active Gene_Transcription Gene Transcription (Proliferation, Survival) NFkappaB_active->Gene_Transcription Promotes

NF-κB and MAPK Signaling Modulation

Experimental Protocols

The following is a representative protocol for determining the cytotoxic activity of this compound using a standard MTT assay, based on the methodologies employed in the cited literature.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., LNCaP, MCF-7, HT29)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 6 to 50 µg/mL).

    • After 24 hours of cell incubation, remove the medium and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plates for an additional 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for 4 hours at 37°C.

    • After the incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from the absorbance of the other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software package.

G cluster_workflow Experimental Workflow: MTT Cytotoxicity Assay start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 treat_cells Treat cells with compound incubate_24h_1->treat_cells prepare_compound Prepare serial dilutions of This compound prepare_compound->treat_cells incubate_48_72h Incubate for 48-72h treat_cells->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add solubilization solution incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data end_process End analyze_data->end_process

MTT Assay Workflow

Future Directions

Further research is warranted to definitively elucidate the specific molecular targets and signaling pathways directly modulated by this compound. Future studies should focus on:

  • Comprehensive analysis of the apoptotic pathway, including the expression and activation of caspases and other key regulatory proteins.

  • Investigation of the compound's effects on cell cycle progression.

  • Elucidation of its impact on key cancer-related signaling pathways, such as PI3K/Akt and MAPK, in a variety of cancer cell types.

  • In vivo studies to evaluate the compound's efficacy and safety in animal models.

This technical guide serves as a foundational resource for the ongoing investigation into the therapeutic potential of this compound. The promising cytotoxic profile of this natural compound underscores its potential as a lead for the development of novel anticancer agents.

References

An In-depth Technical Guide on the Chemical Properties of ent-17-Hydroxykaur-15-en-19-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ent-17-Hydroxykaur-15-en-19-oic acid, a tetracyclic ent-kaurane diterpenoid, has garnered significant interest within the scientific community for its notable biological activities, particularly its cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its isolation and biological evaluation, and an exploration of its potential mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development.

Chemical and Physical Properties

This compound is a naturally occurring diterpenoid that has been isolated from several plant species, including Laetia thamnia, Wedelia trilobata, and Annona glabra.[1] Its chemical structure is characterized by a kaurane (B74193) skeleton, a tetracyclic diterpene framework.

Quantitative Data

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₂₀H₃₀O₃[1]
Molecular Weight 318.45 g/mol [1]
CAS Number 35030-38-7[1]
Melting Point 187 - 194 °C[2][3]
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone[1]
Predicted LogP 3.37[2]
pKa (Strongest Acidic) 4.65[2]
Spectral Data
TechniqueDescription
¹H-NMR Proton NMR is crucial for determining the number and connectivity of hydrogen atoms in the molecule.
¹³C-NMR Carbon NMR provides information about the carbon skeleton of the molecule.
FTIR Infrared spectroscopy helps in identifying the functional groups present, such as hydroxyl (-OH) and carboxylic acid (-COOH) groups.
Mass Spectrometry Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its molecular formula. Predicted MS data suggests a monoisotopic mass of 318.219494826 Da.[2]

Biological Activity

This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines.[1] This makes it a compound of interest for further investigation as a potential anticancer agent.

Cytotoxicity Data

The following table summarizes the reported cytotoxic activities of this compound against various cancer cell lines.

Cell LineCancer TypeIC₅₀ (µg/mL)Source
LNCaPProstate Cancer17.63[4]
22Rv1Prostate CancerActive (concentration-dependent)[1]
HT29Colon CancerActive (concentration-dependent)[1]
HCT116Colon CancerActive (concentration-dependent)[1]
SW480Colon CancerActive (concentration-dependent)[1]
SW620Colon CancerActive (concentration-dependent)[1]
MCF-7Breast CancerActive (concentration-dependent)[1]

Experimental Protocols

This section outlines detailed methodologies for the isolation and biological evaluation of this compound, based on established procedures for ent-kaurane diterpenoids.

Isolation from Natural Sources

The following protocol is a representative example of the isolation of this compound from plant material.

G start Plant Material (e.g., leaves of Laetia thamnia) extraction Extraction with Methanol (B129727) start->extraction partition Solvent-Solvent Partitioning (e.g., with n-hexane, chloroform, ethyl acetate) extraction->partition chromatography Column Chromatography (Silica Gel) partition->chromatography fractionation Fraction Collection and TLC Analysis chromatography->fractionation purification Further Purification (e.g., Preparative HPLC) fractionation->purification characterization Structural Elucidation (NMR, MS, IR) purification->characterization end Pure this compound characterization->end

Isolation Workflow
  • Extraction: Air-dried and powdered plant material (e.g., leaves of Laetia thamnia) is exhaustively extracted with methanol at room temperature.

  • Concentration: The methanol extract is concentrated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

  • Chromatography: The biologically active fraction (typically the chloroform or ethyl acetate fraction) is subjected to column chromatography on silica (B1680970) gel.

  • Elution: The column is eluted with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate of increasing polarity.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compound.

  • Purification: Fractions containing this compound are combined and may require further purification by preparative high-performance liquid chromatography (HPLC).

  • Structural Elucidation: The structure of the purified compound is confirmed by spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, and MS).

Cytotoxicity Assay

The following is a standard protocol for evaluating the cytotoxic activity of this compound against cancer cell lines using the MTT assay.

G start Cancer Cell Culture seeding Seed cells in 96-well plates start->seeding treatment Treat with varying concentrations of This compound seeding->treatment incubation Incubate for 24-72 hours treatment->incubation mtt Add MTT reagent incubation->mtt incubation2 Incubate for 2-4 hours mtt->incubation2 solubilization Add solubilization solution (e.g., DMSO) incubation2->solubilization measurement Measure absorbance at 570 nm solubilization->measurement analysis Calculate IC50 values measurement->analysis end Cytotoxicity Data analysis->end

MTT Assay Workflow
  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a solvent like DMSO, with a final DMSO concentration kept below 0.5%). A solvent control is also included.

  • Incubation: The plates are incubated for a specified period, usually 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan (B1609692) Formation: The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the solvent control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Potential Mechanism of Action

While the specific signaling pathways directly modulated by this compound are not yet fully elucidated, the anticancer activities of ent-kaurane diterpenoids are generally attributed to the induction of apoptosis and cell cycle arrest.

G cluster_0 This compound cluster_1 Cellular Effects cluster_2 Downstream Consequences compound This compound apoptosis Induction of Apoptosis compound->apoptosis cell_cycle Cell Cycle Arrest compound->cell_cycle nfkb Inhibition of NF-κB Pathway compound->nfkb pi3k Modulation of PI3K/Akt Pathway compound->pi3k caspase Caspase Activation apoptosis->caspase bcl2 Regulation of Bcl-2 Family Proteins apoptosis->bcl2 cyclin Modulation of Cyclins and CDKs cell_cycle->cyclin survival Decreased Cell Survival nfkb->survival pi3k->survival proliferation Decreased Cell Proliferation caspase->proliferation bcl2->survival cyclin->proliferation

Proposed Signaling Pathways

The proposed anticancer mechanism for ent-kaurane diterpenoids often involves:

  • Induction of Apoptosis: This is a form of programmed cell death that is crucial for eliminating cancerous cells. Ent-kaurane diterpenoids may trigger apoptosis through the intrinsic (mitochondrial) or extrinsic pathways, often involving the activation of caspases and regulation of the Bcl-2 family of proteins.

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints (e.g., G1/S or G2/M), preventing cancer cells from dividing and proliferating. This is often achieved by modulating the levels of cyclins and cyclin-dependent kinases (CDKs).

  • Inhibition of Pro-survival Signaling Pathways: Key signaling pathways that promote cancer cell survival and proliferation, such as the NF-κB and PI3K/Akt pathways, are often inhibited by ent-kaurane diterpenoids.

Conclusion

This compound is a promising natural product with demonstrated anticancer properties. This technical guide has provided a consolidated overview of its chemical properties, biological activities, and potential mechanisms of action. The detailed experimental protocols are intended to facilitate further research into this and related ent-kaurane diterpenoids. Future studies should focus on elucidating the specific molecular targets and signaling pathways of this compound to fully realize its therapeutic potential.

References

An In-Depth Technical Guide to ent-17-Hydroxykaur-15-en-19-oic Acid (CAS: 35030-38-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the kaurane (B74193) diterpenoid, ent-17-Hydroxykaur-15-en-19-oic acid (CAS number: 35030-38-7). This natural product, isolated from various plant species, has demonstrated notable cytotoxic activity against a range of human cancer cell lines. This document collates available data on its physicochemical properties, biological activity, and putative mechanisms of action. Detailed experimental protocols for its isolation and cytotoxicity assessment are provided, alongside visualizations of key signaling pathways and experimental workflows to support further research and development efforts.

Introduction

This compound is a tetracyclic diterpenoid belonging to the ent-kaurane class of natural products.[1][2] These compounds are characterized by a specific stereochemistry at various chiral centers, distinguishing them from the more common kaurane diterpenes. Primarily isolated from plant species such as Laetia thamnia and Wedelia trilobata, this compound has garnered scientific interest due to its potential as an anticancer agent.[3][4] Research has shown its ability to inhibit the growth of various cancer cell lines, suggesting a potential for development as a therapeutic agent.[5] This guide aims to consolidate the existing scientific knowledge on this compound to facilitate further investigation into its therapeutic potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and in silico modeling.

PropertyValueReference
CAS Number 35030-38-7[6]
Molecular Formula C₂₀H₃₀O₃[6]
Molecular Weight 318.4 g/mol [7]
IUPAC Name (4aR,6aS,9R,11aS,11bS)-10-(hydroxymethyl)-4a,11b-dimethyl-8-methylidene-1,2,3,4,4a,5,6,6a,7,8,9,11a-dodecahydro-9,6a-(epoxymethano)cyclopenta[a]phenanthrene-4-carboxylic acid[6]
Synonyms 17-Hydroxy-ent-kaur-15-en-19-oic acid, Kaur-15-en-18-oic acid, 17-hydroxy-, (4α)-[5]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4]

Biological Activity: Cytotoxicity

This compound has demonstrated cytotoxic effects against a panel of human cancer cell lines. The available quantitative data from these studies are summarized below.

Cell LineCancer TypeIC₅₀ (µg/mL)Concentration Range Tested (µg/mL)Reference
LNCaPProstate Cancer17.636 - 50[3][5]
22Rv1Prostate CancerNot explicitly stated6 - 50[5]
HT29Colon CancerNot explicitly stated6 - 50[5]
HCT116Colon CancerNot explicitly stated6 - 50[5]
SW480Colon CancerNot explicitly stated6 - 50[5]
SW620Colon CancerNot explicitly stated6 - 50[5]
MCF-7Breast CancerNot explicitly stated6 - 50[5]

Experimental Protocols

Bioassay-Guided Isolation from Laetia thamnia

The following protocol outlines a general procedure for the bioassay-guided isolation of ent-kaurane diterpenes, including this compound, from plant material. This process involves a systematic fractionation of the plant extract, with each fraction being tested for biological activity to guide the purification of the active compound(s).

G Bioassay-Guided Isolation Workflow start Dried & Powdered Plant Material (e.g., Laetia thamnia leaves) extraction Solvent Extraction (e.g., Maceration with Methanol) start->extraction partition Solvent-Solvent Partitioning (e.g., Hexane, Chloroform, Ethyl Acetate) extraction->partition fractions Generation of Fractions of Varying Polarity partition->fractions bioassay Cytotoxicity Screening of Fractions (e.g., MTT Assay) fractions->bioassay active_fraction Identification of Active Fraction(s) bioassay->active_fraction chromatography Chromatographic Separation of Active Fraction (e.g., Silica (B1680970) Gel Column Chromatography) active_fraction->chromatography sub_fractions Collection of Sub-fractions chromatography->sub_fractions bioassay2 Cytotoxicity Screening of Sub-fractions sub_fractions->bioassay2 active_sub_fraction Identification of Active Sub-fraction(s) bioassay2->active_sub_fraction purification Further Purification (e.g., Preparative HPLC) active_sub_fraction->purification pure_compound Isolation of Pure Compound purification->pure_compound characterization Structural Elucidation (NMR, MS, etc.) pure_compound->characterization

Caption: Bioassay-Guided Isolation Workflow.

Methodology:

  • Extraction: Dried and powdered leaves of Laetia thamnia are subjected to solvent extraction, typically with methanol, to obtain a crude extract.

  • Fractionation: The crude extract is then subjected to bioassay-guided fractionation. This involves partitioning the extract between solvents of varying polarities (e.g., hexane, chloroform, ethyl acetate) to separate compounds based on their polarity.

  • Bioassay: Each fraction is tested for its cytotoxic activity against a panel of cancer cell lines using an assay such as the MTT assay.

  • Isolation: The most active fraction is then subjected to further chromatographic separation techniques, such as column chromatography over silica gel, followed by preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.

  • Structure Elucidation: The structure of the isolated pure compound is then determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability. It is a standard method for evaluating the cytotoxic potential of chemical compounds.

G MTT Assay Workflow start Seed Cancer Cells in 96-well Plates incubation1 Incubate for 24h (Cell Adherence) start->incubation1 treatment Treat with varying concentrations of This compound incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 2-4h (Formazan crystal formation) mtt_addition->incubation3 solubilization Add Solubilizing Agent (e.g., DMSO) incubation3->solubilization measurement Measure Absorbance at ~570 nm solubilization->measurement analysis Calculate Cell Viability and IC₅₀ measurement->analysis

Caption: MTT Assay for Cytotoxicity Assessment.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a range from 6 to 50 µg/mL) and incubated for a period of 24 to 72 hours.

  • MTT Addition: After the incubation period, a solution of MTT is added to each well.

  • Formazan (B1609692) Formation: The plates are incubated for a further 2-4 hours, during which time viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is then measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Putative Mechanism of Action

While the specific signaling pathways affected by this compound have not been fully elucidated, studies on structurally related ent-kaurane diterpenoids suggest a likely mechanism of action involving the induction of apoptosis through the mitochondrial pathway.[7][8]

This proposed pathway involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.[8] This shift in balance promotes the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.[7][8] Furthermore, there is evidence to suggest that some ent-kaurane diterpenoids can also modulate the NF-κB signaling pathway, which is a key regulator of inflammation, cell survival, and proliferation.[8]

G Putative Apoptotic Pathway compound This compound bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition bax Bax (Pro-apoptotic) compound->bax Activation nf_kb NF-κB Pathway Inhibition compound->nf_kb mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis nf_kb->apoptosis Contributes to

Caption: Putative Apoptotic Signaling Pathway.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated cytotoxic activity against several cancer cell lines. The data presented in this guide provide a foundation for further research into its therapeutic potential. Future studies should focus on:

  • Comprehensive Cytotoxicity Profiling: Determining the IC₅₀ values against a broader panel of cancer cell lines to identify the most sensitive cancer types.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound to understand its mode of action in detail.

  • In Vivo Efficacy: Evaluating the anti-tumor efficacy of this compound in preclinical animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of the compound to identify key structural features responsible for its biological activity and to potentially develop more potent and selective derivatives.

This in-depth technical guide serves as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound and other related ent-kaurane diterpenoids.

References

Probing the Architecture of a Bioactive Diterpene: A Technical Guide to the Structure Elucidation of ent-17-Hydroxykaur-15-en-19-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of ent-17-Hydroxykaur-15-en-19-oic acid, a kaurane (B74193) diterpenoid with noted cytotoxic activities. This document details the isolation of the compound from its natural sources and the spectroscopic methods employed for its characterization, offering insights for researchers in natural product chemistry and drug discovery.

Introduction

This compound is a tetracyclic diterpenoid belonging to the ent-kaurane class of natural products. These compounds are characterized by a specific stereochemistry at key chiral centers. The presence of a hydroxyl group at C-17 and a carboxylic acid at C-19, coupled with an endocyclic double bond at C-15, defines the unique structure of this particular kaurane derivative. First reported as an isolate from the leaves of Laetia thamnia L. (Salicaceae), this compound has demonstrated cytotoxic effects against human prostate cancer cell lines.[1][2] Its structural determination is a critical step in understanding its bioactivity and potential for therapeutic development.

Isolation and Purification

The initial step in the structure elucidation of a natural product is its isolation from the source material in a pure form. Based on the available literature, this compound has been successfully isolated from the leaves of Laetia thamnia.[1][2] The general workflow for its extraction and purification is outlined below.

Experimental Protocols

Plant Material Extraction: Dried and powdered leaves of Laetia thamnia are subjected to solvent extraction. A common method involves maceration or percolation with a solvent of intermediate polarity, such as a mixture of hexanes and ethyl acetate (B1210297), to efficiently extract diterpenoids.[1]

Fractionation: The crude extract is then subjected to a series of fractionation steps to separate compounds based on their polarity. This typically involves liquid-liquid partitioning between immiscible solvents (e.g., hexanes, ethyl acetate, and water). The acidic nature of this compound allows for its separation by acid-base extraction. The ethyl acetate fraction, containing the acidic components, would be washed with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution). The desired compound would move into the aqueous layer as its carboxylate salt. Subsequent acidification of the aqueous layer followed by extraction with an organic solvent (e.g., ethyl acetate) will yield a fraction enriched in the target compound.[1]

Chromatographic Purification: Final purification is achieved through various chromatographic techniques. Column chromatography using silica (B1680970) gel is a standard method, with a gradient elution system of increasing polarity (e.g., hexanes with increasing proportions of ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the pure compound. Further purification, if necessary, can be performed using High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column.

G cluster_0 Extraction and Fractionation cluster_1 Purification Dried Leaves Dried Leaves Crude Extract Crude Extract Dried Leaves->Crude Extract Solvent Extraction Acidic Fraction Acidic Fraction Crude Extract->Acidic Fraction Acid-Base Partitioning Semi-pure Compound Semi-pure Compound Acidic Fraction->Semi-pure Compound Silica Gel Chromatography Pure Compound Pure Compound Semi-pure Compound->Pure Compound HPLC Structure Elucidation Structure Elucidation Pure Compound->Structure Elucidation

Fig. 1: General workflow for the isolation of ent-17-Hydroxykaur-15-en-19-oic acid.

Spectroscopic Characterization and Structure Determination

The definitive structure of this compound is established through a combination of spectroscopic techniques. These methods provide detailed information about the molecule's carbon skeleton, functional groups, and stereochemistry.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound. For this compound, the molecular formula has been established as C₂₀H₃₀O₃.[3] This information is crucial for calculating the degree of unsaturation (seven in this case), which aids in proposing possible structures.

Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

  • Hydroxyl group (-OH): A broad band around 3400 cm⁻¹

  • Carboxylic acid (C=O): A strong absorption around 1700 cm⁻¹

  • Alkene (C=C): A weaker absorption around 1650 cm⁻¹

  • C-O stretching: In the region of 1200-1000 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A full assignment of the ¹H and ¹³C NMR spectra, supported by 2D NMR experiments (COSY, HSQC, HMBC), is essential for unambiguously determining the connectivity and stereochemistry of the molecule.

Note: While the isolation and biological activity of this compound have been reported, detailed and publicly available ¹H and ¹³C NMR data are currently limited in the scientific literature. The following table provides predicted chemical shifts and a general description of the expected NMR signals based on the known structure and data from closely related ent-kaurane diterpenoids.

Table 1: Predicted Spectroscopic Data for this compound

Technique Expected Features
HRMS Molecular Formula: C₂₀H₃₀O₃
IR (cm⁻¹) ~3400 (br, O-H), ~2950 (C-H), ~1700 (C=O), ~1650 (C=C)
¹³C NMR ~20 carbon signals, including: >175 ppm (C=O), 140-150 ppm (olefinic C), 120-130 ppm (olefinic CH), ~60-70 ppm (C-OH), and numerous signals in the aliphatic region for the tetracyclic core.
¹H NMR Signals for: olefinic proton, proton adjacent to the hydroxyl group, methyl singlets, and a complex pattern of overlapping methylene (B1212753) and methine protons in the aliphatic region.

The structure elucidation process logically connects these spectroscopic techniques to arrive at the final structure.

G MS MS MolFormula Molecular Formula (C₂₀H₃₀O₃) MS->MolFormula IR IR FuncGroups Functional Groups (-OH, -COOH, C=C) IR->FuncGroups NMR_1D 1D NMR (¹H, ¹³C) CarbonSkeleton Carbon Skeleton Connectivity NMR_1D->CarbonSkeleton NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_2D->CarbonSkeleton Stereochem Stereochemistry NMR_2D->Stereochem FinalStructure This compound MolFormula->FinalStructure FuncGroups->FinalStructure CarbonSkeleton->FinalStructure Stereochem->FinalStructure

Fig. 2: Logical relationships in the spectroscopic determination of the structure.

Conclusion

The structure of this compound has been established through its isolation from natural sources and characterization by a suite of spectroscopic methods. While detailed experimental NMR data remains to be fully disseminated in the literature, the combination of mass spectrometry, IR spectroscopy, and knowledge of related compounds provides a solid foundation for its structural assignment. Further investigation into the bioactivity and synthesis of this and related kaurane diterpenoids is a promising area for future research in drug discovery.

References

An In-depth Technical Guide on ent-Kaurane Diterpenoids from Laetia thamnia L.

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the ent-kaurane diterpenoids isolated from the leaves of Laetia thamnia L., a plant belonging to the Salicaceae family. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development, offering detailed information on the isolation, structural elucidation, and biological evaluation of these compounds. The content is based on the findings from the study "Kaurene diterpenes from Laetia thamnia inhibit the growth of human cancer cells in vitro".[1][2][3]

Isolated Bioactive Compounds

Four primary ent-kaurane diterpenoids have been successfully isolated from the leaves of Laetia thamnia L.[1][2][3] Additionally, semi-synthetic derivatives of two of these compounds were prepared to investigate structure-activity relationships.[1][2][3] The details of these compounds are summarized in the table below.

Compound ID Compound Name Molecular Formula Source
1a ent-kaur-16-en-19-oic acidC₂₀H₃₀O₂Isolated
1b Methyl ester of 1aC₂₁H₃₂O₂Semi-synthetic
2 ent-3β-hydroxykaur-16-eneC₂₀H₃₂OIsolated
3a ent-kaur-16-en-3α,19-diolC₂₀H₃₂O₂Isolated
3b Acetate diester of 3aC₂₄H₃₆O₄Semi-synthetic
4 ent-17-hydroxykaur-15-en-19-oic acidC₂₀H₃₀O₃Isolated

In Vitro Cytotoxic Activity

The isolated ent-kaurane diterpenoids and their semi-synthetic derivatives were evaluated for their cytotoxic effects against a panel of human cancer cell lines.[1][2][3] The compounds exhibited notable activity, particularly against prostate cancer cells.[1][3] The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below.

Compound Prostate (22Rv1) Prostate (LNCaP) Colon (HT29) Colon (HCT116) Colon (SW480) Colon (SW620) Breast (MCF-7)
1a 5.03 µg/mL------
1b 6.81 µg/mL------
2 -12.83 µg/mL-----
3a -------
3b -------
4 -17.63 µg/mL-----

A hyphen (-) indicates that specific data was not provided in the source material.

Experimental Protocols

The following sections detail the methodologies employed in the isolation, characterization, and biological evaluation of the ent-kaurane diterpenoids from Laetia thamnia L.

Plant Material and Extraction

The leaves of Laetia thamnia L. were collected, and a voucher specimen was deposited. The air-dried and powdered leaves underwent an exhaustive extraction process to obtain a crude extract, which then was subjected to further purification.

Isolation and Purification

The crude extract was fractionated using a combination of chromatographic techniques. These methods typically include column chromatography over silica (B1680970) gel, followed by further purification steps such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compounds.

Structural Elucidation

The chemical structures of the isolated diterpenoids were determined through comprehensive spectroscopic analysis. This involves a suite of techniques including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D-NMR experiments (such as COSY, HMQC, and HMBC) are used to determine the connectivity of atoms within the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula of the compounds.

  • Infrared (IR) Spectroscopy: This technique helps in identifying the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to identify chromophores within the molecular structure.

Preparation of Semi-Synthetic Derivatives
  • Methyl Ester (1b): Compound 1a (ent-kaur-16-en-19-oic acid) was treated with diazomethane (B1218177) to yield its corresponding methyl ester.

  • Acetate Diester (3b): Compound 3a (ent-kaur-16-en-3α,19-diol) was acetylated using acetic anhydride (B1165640) in pyridine (B92270) to produce the diacetate derivative.

In Vitro Cytotoxicity Assay

The cytotoxic activity of the isolated compounds was assessed using a panel of human tumor cell lines. The cells were cultured under standard conditions and treated with the compounds at concentrations ranging from 6 to 50 µg/mL.[1][2] The percentage of cell viability was determined using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, and the IC₅₀ values were calculated.

Visualizations

The following diagrams illustrate the experimental workflow and the relationships between the isolated and synthesized compounds.

experimental_workflow plant_material Laetia thamnia L. Leaves extraction Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Chromatographic Fractionation crude_extract->fractionation pure_compounds Pure ent-Kaurane Diterpenoids (1a, 2, 3a, 4) fractionation->pure_compounds structural_elucidation Structural Elucidation (NMR, MS, IR, UV) pure_compounds->structural_elucidation cytotoxicity_assay In Vitro Cytotoxicity Assays (Prostate, Colon, Breast Cancer Cell Lines) pure_compounds->cytotoxicity_assay ic50_determination IC50 Value Determination cytotoxicity_assay->ic50_determination

Caption: Experimental workflow for the isolation and bioactivity testing of diterpenoids.

compound_derivatization cluster_1a Derivatization of 1a cluster_3a Derivatization of 3a compound_1a ent-kaur-16-en-19-oic acid (1a) compound_1b Methyl Ester (1b) compound_1a->compound_1b Methylation compound_3a ent-kaur-16-en-3α,19-diol (3a) compound_3b Acetate Diester (3b) compound_3a->compound_3b Acetylation

Caption: Semi-synthetic derivatization of isolated diterpenoids.

References

cytotoxicity of ent-17-Hydroxykaur-15-en-19-oic acid on cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Cytotoxicity of ent-17-Hydroxykaur-15-en-19-oic Acid on Cancer Cells

Introduction

This compound is a naturally occurring ent-kaurene (B36324) diterpenoid, a class of compounds known for their diverse and potent biological activities. Isolated from plant sources such as Laetia thamnia, this compound has garnered interest within the scientific community for its potential as a cytotoxic agent against various cancer cell lines. This technical guide provides a comprehensive overview of the existing research on the cytotoxic effects of this compound, including quantitative data, detailed experimental methodologies, and an exploration of potential signaling pathways based on the activity of closely related analogs. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and natural product chemistry.

Cytotoxicity Data

This compound and its related ent-kaurene diterpenes, isolated from the leaves of Laetia thamnia, have been evaluated for their cytotoxic activity against a panel of human cancer cell lines. The prostate cancer cell lines, in particular, demonstrated significant sensitivity to these compounds. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundCancer Cell LineTypeIC50 (µg/mL)
This compound (4) LNCaP Prostate 17.63 [1]
ent-kaur-16-en-19-oic acid (1a)22Rv1Prostate5.03[1]
Methyl ester of (1a) (1b)22Rv1Prostate6.81[1]
ent-3beta-hydroxykaur-16-ene (2)LNCaPProstate12.83[1]

Note: The study also evaluated these compounds against colon (HT29, HCT116, SW480, SW620) and breast (MCF-7) tumor cells, where they showed activity, though specific IC50 values for this compound were not detailed in the provided sources.[1]

Potential Mechanisms of Action (Inferred from Analogs)

While specific mechanistic studies on this compound are limited, extensive research on structurally similar ent-kaurene diterpenoids, such as ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (referred to as 5F), provides valuable insights into the potential pathways through which these compounds exert their cytotoxic effects. The primary mechanism appears to be the induction of apoptosis (programmed cell death) and cell cycle arrest.

Induction of Apoptosis via the Mitochondrial (Intrinsic) Pathway

Studies on analog compounds show they can trigger the mitochondrial pathway of apoptosis. This involves the regulation of the Bcl-2 family of proteins, leading to the release of pro-apoptotic factors from the mitochondria.

  • Modulation of Bcl-2 Family Proteins: A decrease in the expression of the anti-apoptotic protein Bcl-2 and a simultaneous increase in the pro-apoptotic protein Bax are observed. This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane.

  • Mitochondrial Disruption: The increased Bax levels facilitate the release of cytochrome c and Apoptosis Inducing Factor (AIF) from the mitochondria into the cytosol.

  • Caspase Activation: Cytosolic cytochrome c triggers the activation of caspase-9, which in turn activates executioner caspases like caspase-3. Activated caspase-3 is responsible for cleaving key cellular substrates, such as Poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.

G Potential Mitochondrial Apoptosis Pathway cluster_0 Mitochondrion cluster_1 Cytosol Bax Bax CytoC_m Cytochrome c Bax->CytoC_m Promotes release AIF_m AIF Bax->AIF_m Promotes release Bcl2 Bcl-2 Bcl2->Bax Inhibits CytoC_c Cytochrome c CytoC_m->CytoC_c Translocation AIF_c AIF AIF_m->AIF_c Translocation Compound ent-kaurene diterpenoid Compound->Bax Upregulates Compound->Bcl2 Downregulates Casp9 Caspase-9 Casp3 Caspase-3 Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves cPARP Cleaved PARP PARP->cPARP Apoptosis Apoptosis cPARP->Apoptosis CytoC_c->Casp9 Activates AIF_c->Apoptosis Caspase-independent pathway

Caption: Mitochondrial (Intrinsic) Apoptosis Pathway.

Inhibition of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of cancer cell proliferation and survival. The analog 5F has been shown to induce apoptosis by inhibiting NF-κB activation.

  • IκBα Protection: The compound prevents the degradation of IκBα, the inhibitory subunit of NF-κB.

  • Nuclear Translocation Suppression: By stabilizing IκBα, the compound suppresses the translocation of the active NF-κB dimer into the nucleus.

  • Transcriptional Repression: With NF-κB retained in the cytoplasm, the transcription of its target genes, which include anti-apoptotic proteins like Bcl-2 and pro-proliferative factors, is significantly reduced.

Caption: Inhibition of the NF-κB Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the cytotoxicity and apoptotic effects of compounds like this compound.

General Experimental Workflow

A typical workflow for assessing the cytotoxic potential of a novel compound involves a multi-stage process, starting with a broad screening for cell viability and progressing to detailed mechanistic studies.

G General Cytotoxicity Testing Workflow A Cell Culture (e.g., LNCaP, 22Rv1) B Compound Treatment (Varying Concentrations) A->B C Cytotoxicity Assay (e.g., MTT Assay) B->C D Determine IC50 Value C->D E Apoptosis Analysis (Annexin V / PI Staining) D->E For promising compounds F Cell Cycle Analysis (Propidium Iodide Staining) D->F For promising compounds G Protein Expression Analysis (Western Blot) D->G For promising compounds H Data Analysis & Mechanism Elucidation E->H F->H G->H

Caption: General Workflow for Cytotoxicity Assessment.

Cell Culture
  • Cell Lines: Human prostate cancer cell lines (LNCaP, 22Rv1), colon cancer cell lines (HT29, HCT116, SW480, SW620), and breast cancer cell lines (MCF-7) are commonly used.

  • Culture Medium: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

MTT Cytotoxicity Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µg/mL) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[2]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the purple formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm.[2]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Culture and treat cells with the compound at concentrations around its IC50 value for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1x10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (~1x10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[3]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • FITC-negative, PI-negative: Viable cells.

    • FITC-positive, PI-negative: Early apoptotic cells.

    • FITC-positive, PI-positive: Late apoptotic/necrotic cells.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as Bcl-2 and Caspase-3.

  • Protein Extraction: Treat cells with the compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[5]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. β-actin is commonly used as a loading control to ensure equal protein loading.

Conclusion

This compound demonstrates clear cytotoxic activity against several human cancer cell lines, with a pronounced effect on prostate cancer cells. While direct mechanistic data for this specific compound is not yet fully elucidated, the extensive research on its close structural analogs strongly suggests that its anti-cancer effects are likely mediated through the induction of apoptosis via the intrinsic mitochondrial pathway and the inhibition of pro-survival signaling pathways such as NF-κB. The data and protocols presented in this guide offer a solid foundation for further investigation into the therapeutic potential of this and other ent-kaurene diterpenoids. Future research should focus on confirming these mechanisms for this compound specifically and evaluating its efficacy and safety in preclinical in vivo models.

References

The Biosynthesis Pathway of Kaurane Diterpenoids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaurane (B74193) diterpenoids represent a large and structurally diverse class of natural products, many of which exhibit significant biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties. This technical guide provides a comprehensive overview of the core biosynthesis pathway of kaurane diterpenoids, from the universal precursor geranylgeranyl pyrophosphate (GGPP) to the central intermediate, ent-kaurene (B36324), and its subsequent oxidative modifications. This document details the key enzymes involved, summarizes available quantitative data, provides in-depth experimental protocols for key assays, and visualizes the pathway and experimental workflows using Graphviz diagrams.

The Core Biosynthesis Pathway

The biosynthesis of kaurane diterpenoids begins with the cyclization of the C20 precursor, geranylgeranyl pyrophosphate (GGPP), a product of the methylerythritol phosphate (B84403) (MEP) or mevalonate (B85504) (MVA) pathways. Two distinct classes of terpene cyclases, copalyl diphosphate (B83284) synthase (CPS) and ent-kaurene synthase (KS), catalyze the initial steps. Subsequent modifications, primarily oxidations, are carried out by cytochrome P450 monooxygenases, notably ent-kaurene oxidase (KO).

Step 1: Formation of ent-Copalyl Diphosphate (ent-CPP)

The first committed step in kaurane biosynthesis is the protonation-initiated cyclization of the acyclic precursor GGPP to the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). This reaction is catalyzed by ent-copalyl diphosphate synthase (CPS), also known as ent-kaurene synthase A.[1]

Step 2: Conversion of ent-CPP to ent-Kaurene

The second cyclization is catalyzed by ent-kaurene synthase (KS), also referred to as ent-kaurene synthase B.[2] This enzyme facilitates a complex intramolecular rearrangement of ent-CPP, involving the ionization of the diphosphate group, to form the tetracyclic hydrocarbon, ent-kaurene.[2]

Step 3: Oxidation of ent-Kaurene to ent-Kaurenoic Acid

ent-Kaurene undergoes a three-step oxidation at the C-19 methyl group to yield ent-kaurenoic acid. This series of reactions is catalyzed by a single multifunctional cytochrome P450 enzyme, ent-kaurene oxidase (KO; CYP701A).[3] The sequential oxidation proceeds through the intermediates ent-kaurenol (B36349) and ent-kaurenal.[3]

Further Modifications

ent-Kaurenoic acid serves as a crucial branch point for the biosynthesis of a vast array of kaurane diterpenoids, as well as the plant hormones, gibberellins. Further modifications, such as hydroxylations, glycosylations, and rearrangements, are catalyzed by a variety of enzymes, including other cytochrome P450s and glycosyltransferases, leading to the extensive structural diversity observed in this class of compounds.

Quantitative Data

The following tables summarize the available quantitative kinetic data for the key enzymes in the kaurane diterpenoid biosynthesis pathway.

Table 1: Kinetic Parameters of ent-Copalyl Diphosphate Synthase (CPS)
Enzyme Source Substrate Km (µM) Vmax kcat (s⁻¹) Reference
Streptomyces platensis PtmT2GGPP5.3 ± 0.7--[4]
Arabidopsis thaliana AtCPSGGPP--3.3[5]
Table 2: Kinetic Parameters of ent-Kaurene Synthase (KS)
Enzyme Source Substrate Km (µM) Vmax Reference
Cucurbita maximaent-CPP0.35-[2]
Table 3: Kinetic Parameters of ent-Kaurene Oxidase (KO) from Arabidopsis thaliana
Substrate Km (µM) Vmax (relative to ent-kaurene) Reference
ent-kaurene21.00[6]
ent-cassadiene50 ± 70.14[6]
ent-sandaracopimaradiene46 ± 240.11[6]
syn-aphidicolene50 ± 140.12[6]
Isopimara-7,15-diene30 ± 80.11[6]

Experimental Protocols

This section provides detailed methodologies for the heterologous expression of biosynthetic enzymes, enzyme activity assays, and analytical techniques for the identification and quantification of kaurane diterpenoids.

Protocol 1: Heterologous Expression and Purification of ent-Kaurene Synthase (KS) in E. coli

Objective: To produce and purify recombinant ent-kaurene synthase for in vitro activity assays and kinetic studies. This protocol is adapted from methods described for the expression of Bradyrhizobium japonicum KS.[7]

1. Gene Cloning and Vector Construction:

  • Amplify the coding sequence of the desired KS gene using PCR with primers containing appropriate restriction sites.
  • Ligate the PCR product into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag for purification.
  • Transform the ligation product into a competent E. coli strain (e.g., DH5α) for plasmid propagation.
  • Verify the sequence of the construct by DNA sequencing.

2. Protein Expression:

  • Transform the verified expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • Inoculate a 10 mL starter culture of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
  • Use the starter culture to inoculate 1 L of LB medium and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate for 16-20 hours at a reduced temperature (e.g., 18-25°C) with shaking.

3. Cell Lysis and Protein Purification:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
  • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
  • Wash the column with wash buffer (lysis buffer with a higher concentration of imidazole, e.g., 20-50 mM).
  • Elute the His-tagged protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).
  • Analyze the purified protein by SDS-PAGE to assess purity and concentration.
  • If necessary, perform further purification steps such as size-exclusion chromatography.

Protocol 2: in vitro Assay for ent-Kaurene Synthase (KS) Activity

Objective: To determine the enzymatic activity of purified KS by measuring the conversion of ent-CPP to ent-kaurene.

1. Reaction Setup:

  • Prepare a reaction mixture (e.g., 200 µL) containing:
  • Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5)
  • Divalent cation (e.g., 1 mM MgCl₂)
  • ent-CPP substrate (e.g., 50 µM)
  • Purified KS enzyme (e.g., 1-5 µg)

2. Incubation:

  • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

3. Product Extraction:

  • Stop the reaction by adding an equal volume of an organic solvent (e.g., hexane (B92381) or ethyl acetate).
  • Vortex vigorously to extract the diterpene products.
  • Centrifuge to separate the phases.
  • Carefully transfer the organic phase to a new tube.

4. Analysis:

  • Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) as described in Protocol 4.

Protocol 3: in vivo Assay for ent-Kaurene Oxidase (KO) Activity in Yeast

Objective: To assess the activity of KO by expressing the enzyme in Saccharomyces cerevisiae and monitoring the conversion of ent-kaurene to its oxidized products. This protocol is based on the methods used for the characterization of Arabidopsis thaliana KO.[3]

1. Yeast Transformation and Culture:

  • Clone the KO cDNA into a yeast expression vector (e.g., pYES2).
  • Transform the construct into a suitable yeast strain (e.g., INVSc1).
  • Grow a starter culture overnight in appropriate selection medium containing glucose.
  • Inoculate a larger culture in induction medium containing galactose to induce protein expression.

2. Substrate Feeding and Incubation:

  • To the induced yeast culture, add the substrate ent-kaurene (dissolved in a small amount of methanol) to a final concentration of ~50-100 µM.
  • Incubate the culture with shaking at 30°C for 24-48 hours.

3. Product Extraction:

  • Acidify the culture with HCl.
  • Extract the products with an equal volume of ethyl acetate.
  • Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

4. Derivatization and Analysis:

  • For GC-MS analysis, derivatize the extracted products by methylation with diazomethane (B1218177) or by trimethylsilylation to increase their volatility.
  • Analyze the derivatized sample by GC-MS (Protocol 4) to identify ent-kaurenol, ent-kaurenal, and ent-kaurenoic acid.

Protocol 4: GC-MS Analysis of Kaurane Diterpenoids

Objective: To separate, identify, and quantify kaurane diterpenoids from enzymatic assays or biological extracts.

1. Sample Preparation:

  • Ensure samples are dissolved in a volatile organic solvent (e.g., hexane or ethyl acetate).
  • If necessary, perform derivatization (methylation or silylation) as described in Protocol 3.
  • Include an internal standard for quantitative analysis.

2. GC-MS Instrument Conditions (Example):

  • Gas Chromatograph: Agilent 7890B or equivalent.
  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Injector Temperature: 250°C.
  • Oven Temperature Program:
  • Initial temperature: 70°C, hold for 2 minutes.
  • Ramp 1: 10°C/min to 200°C.
  • Ramp 2: 5°C/min to 280°C, hold for 10 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Mass Spectrometer: Agilent 5977A or equivalent.
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Scan Range: m/z 40-550.

3. Data Analysis:

  • Identify compounds by comparing their mass spectra and retention times with those of authentic standards and/or mass spectral libraries (e.g., NIST).
  • Quantify compounds by integrating the peak areas and comparing them to the internal standard.

Protocol 5: LC-MS/MS Analysis of Kaurane Diterpenoids

Objective: To provide a sensitive and specific method for the quantification of kaurane diterpenoids, particularly the more polar derivatives.

1. Sample Preparation:

  • Extract the compounds of interest from the sample matrix.
  • Reconstitute the dried extract in the initial mobile phase.
  • Include an internal standard for accurate quantification.

2. LC-MS/MS Instrument Conditions (Example):

  • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.
  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A suitable gradient from a low to high percentage of mobile phase B.
  • Flow Rate: 0.2-0.4 mL/min.
  • Mass Spectrometer: Triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

3. Data Analysis:

  • Develop an MRM method by selecting precursor and product ions for each target analyte and the internal standard.
  • Generate a calibration curve using authentic standards.
  • Quantify the analytes in the samples based on the calibration curve.

Mandatory Visualizations

Biosynthesis_Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) entCPP ent-Copalyl Pyrophosphate (ent-CPP) GGPP->entCPP CPS entKaurene ent-Kaurene entCPP->entKaurene KS entKaurenol ent-Kaurenol entKaurene->entKaurenol KO (CYP701A) entKaurenal ent-Kaurenal entKaurenol->entKaurenal KO (CYP701A) entKaurenoicAcid ent-Kaurenoic Acid entKaurenal->entKaurenoicAcid KO (CYP701A) KauraneDiterpenoids Kaurane Diterpenoids entKaurenoicAcid->KauraneDiterpenoids Various Enzymes Gibberellins Gibberellins entKaurenoicAcid->Gibberellins Various Enzymes

Caption: Core biosynthesis pathway of kaurane diterpenoids.

Experimental_Workflow_KS_Assay cluster_prep Enzyme and Substrate Preparation cluster_assay Enzymatic Reaction cluster_analysis Product Analysis PurifyKS Purify Recombinant KS Enzyme MixComponents Combine Enzyme, Substrate, and Buffer PurifyKS->MixComponents PrepareSubstrate Prepare ent-CPP Substrate Solution PrepareSubstrate->MixComponents Incubate Incubate at 30°C MixComponents->Incubate Extract Extract with Organic Solvent Incubate->Extract GCMS Analyze by GC-MS Extract->GCMS IdentifyQuantify Identify and Quantify ent-Kaurene GCMS->IdentifyQuantify

Caption: Experimental workflow for the in vitroent-kaurene synthase (KS) assay.

Experimental_Workflow_KO_Assay cluster_prep Yeast Culture and Induction cluster_assay In vivo Reaction cluster_analysis Product Analysis Transform Transform Yeast with KO Expression Vector Induce Induce Protein Expression with Galactose Transform->Induce FeedSubstrate Feed ent-Kaurene to Yeast Culture Induce->FeedSubstrate Incubate Incubate at 30°C FeedSubstrate->Incubate Extract Extract Products with Ethyl Acetate Incubate->Extract Derivatize Derivatize Extracts Extract->Derivatize GCMS Analyze by GC-MS Derivatize->GCMS IdentifyProducts Identify Oxidized Products GCMS->IdentifyProducts

References

Methodological & Application

Application Notes & Protocols for the Synthesis of ent-17-Hydroxykaur-15-en-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-17-Hydroxykaur-15-en-19-oic acid is a naturally occurring diterpenoid of the ent-kaurane class. Compounds within this class have garnered significant interest from the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antibacterial, and antitumor properties. The complex tetracyclic structure of ent-kauranes presents a considerable challenge for synthetic chemists. These detailed application notes provide a comprehensive overview of a plausible semi-synthetic route to obtain this compound, starting from the more readily available natural product, ent-kaur-16-en-19-oic acid. The protocols provided are based on established chemical transformations for this class of compounds.

Synthetic Strategy Overview

The proposed synthesis commences with the protection of the carboxylic acid functionality of the starting material, ent-kaur-16-en-19-oic acid, as a methyl ester. This is a crucial step to prevent interference from the acidic proton in subsequent reactions. The key transformation involves a one-pot allylic rearrangement and acetoxylation at the C-17 position using lead tetra-acetate. This reaction proceeds via an ene-type mechanism, yielding a mixture of regioisomers, from which the desired ent-17-acetoxykaur-15-en-19-oic acid methyl ester can be isolated. Subsequent hydrolysis of the acetate (B1210297) ester affords the corresponding C-17 alcohol. The final step in the synthesis is the saponification of the methyl ester to yield the target molecule, this compound. An alternative, though likely less efficient, route involving allylic oxidation with selenium dioxide is also discussed.

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Semi-synthesis of this compound Start ent-Kaur-16-en-19-oic acid Step1 Step 1: Esterification (Protection) Start->Step1 CH3I, K2CO3 Acetone Intermediate1 ent-Kaur-16-en-19-oic acid methyl ester Step1->Intermediate1 Step2 Step 2: Allylic Oxidation & Rearrangement Intermediate1->Step2 Pb(OAc)4 Glacial Acetic Acid Intermediate2 ent-17-Acetoxykaur-15-en-19-oic acid methyl ester Step2->Intermediate2 Step3 Step 3: Hydrolysis (Deacetylation) Intermediate2->Step3 NH3 MeOH Intermediate3 This compound methyl ester Step3->Intermediate3 Step4 Step 4: Saponification (Deprotection) Intermediate3->Step4 Base (e.g., KOH) Aq. Alcohol End This compound Step4->End

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the key synthetic steps. Yields are indicative and may vary based on reaction scale and purification efficiency.

Step No.ReactionReagentsProductYield (%)Reference
1EsterificationCH₃I, K₂CO₃ent-Kaur-16-en-19-oic acid methyl ester>95% (Typical)General Procedure
2Allylic Oxidation & RearrangementPb(OAc)₄ent-17-Acetoxykaur-15-en-19-oic acid methyl ester47%[1]
3Hydrolysis (Deacetylation)NH₃ in MeOHThis compound methyl esterNot specified, typically high[1]
4Saponification (Deprotection)Base (e.g., KOH)This compound>90% (Typical)General Procedure

Detailed Experimental Protocols

Step 1: Esterification of ent-Kaur-16-en-19-oic acid (Protection)

  • Objective: To protect the carboxylic acid group as a methyl ester to prevent side reactions in subsequent steps.

  • Materials:

  • Protocol:

    • Dissolve ent-kaur-16-en-19-oic acid (1.0 eq) in anhydrous acetone.

    • Add anhydrous potassium carbonate (3.0 eq).

    • Add methyl iodide (2.0 eq) to the suspension.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

    • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Step 2: Allylic Oxidation and Rearrangement

  • Objective: To introduce an acetoxy group at the C-17 position with concurrent isomerization of the double bond from C-16/C-17 to C-15/C-16.

  • Materials:

    • ent-Kaur-16-en-19-oic acid methyl ester

    • Lead tetra-acetate (Pb(OAc)₄)

    • Glacial acetic acid

    • Argon or Nitrogen gas supply

    • Silica gel containing 20% silver nitrate (B79036) (AgNO₃) for chromatography

  • Protocol:

    • Dissolve the methyl ester of ent-kaur-16-en-19-oic acid (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.[1]

    • Add lead tetra-acetate (1.1 eq) to the solution.

    • Flush the flask with argon or nitrogen and heat the mixture to reflux for approximately 30 minutes.[1] Monitor the reaction by GC-MS or TLC.[1]

    • Upon completion, cool the reaction mixture and pour it into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • The crude product will be a mixture of the desired ent-17-acetoxykaur-15-en-19-oic acid methyl ester and the isomeric ent-15-acetoxykaur-16-en-19-oic acid methyl ester.[1]

    • Separate the isomers using flash chromatography on silica gel impregnated with 20% silver nitrate.[1]

Step 3: Hydrolysis of the Acetate Ester (Deacetylation)

  • Objective: To remove the acetyl protecting group from the C-17 hydroxyl function.

  • Materials:

  • Protocol:

    • Dissolve the purified ent-17-acetoxykaur-15-en-19-oic acid methyl ester in anhydrous methanol.[1]

    • Bubble dry ammonia gas through the solution for a period of time, or add a freshly prepared saturated solution of ammonia in methanol.[1]

    • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

    • Remove the solvent and excess ammonia under reduced pressure to yield the crude this compound methyl ester.[1]

    • Purify by column chromatography on silica gel if necessary.

Step 4: Saponification of the Methyl Ester (Deprotection)

  • Objective: To hydrolyze the methyl ester to the final carboxylic acid product.

  • Materials:

    • This compound methyl ester

    • Methanol or Ethanol

    • Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl), 1M solution

  • Protocol:

    • Dissolve the this compound methyl ester in methanol or ethanol.

    • Add an aqueous solution of potassium hydroxide (e.g., 10% w/v).

    • Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture to room temperature and remove the alcohol under reduced pressure.

    • Dilute the residue with water and acidify to a pH of 2-3 with 1M HCl.

    • The carboxylic acid product will precipitate out of the aqueous solution.

    • Collect the precipitate by filtration, wash with cold water until the washings are neutral, and dry under vacuum to afford the final product, this compound.

Alternative Route: Selenium Dioxide Oxidation

An alternative approach involves the direct allylic oxidation of ent-kaur-16-en-19-oic acid using selenium dioxide (SeO₂). While this method predominantly yields the 15α-hydroxy derivative, ent-17-hydroxy-kaur-15-en-19-oic acid has been identified as a minor byproduct.[2] Optimization of reaction conditions, such as solvent and reaction time, may influence the product distribution.[2] This route is less direct for the target molecule but may be considered if the primary reagents for the main synthetic pathway are unavailable.

Signaling Pathway Diagram (Illustrative)

While this document details a synthetic pathway, the target molecule may have biological activity. For illustrative purposes, a generic signaling pathway that could be investigated for such a molecule is depicted below.

Signaling_Pathway Molecule This compound Receptor Cell Surface Receptor Molecule->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor (e.g., NF-κB) Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Gene Expression (e.g., Pro-inflammatory Cytokines) Nucleus->GeneExpression Modulates CellularResponse Cellular Response (e.g., Inflammation) GeneExpression->CellularResponse

Caption: Illustrative signaling pathway for a bioactive molecule.

References

Application Notes and Protocols: In Vitro Cytotoxicity of ent-17-Hydroxykaur-15-en-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-17-Hydroxykaur-15-en-19-oic acid is a naturally occurring ent-kaurene (B36324) diterpenoid that has garnered interest within the scientific community for its potential cytotoxic effects against various cancer cell lines. This document provides a summary of the available quantitative data on its in vitro cytotoxicity, detailed protocols for common cytotoxicity assays, and a proposed mechanism of action based on current research on related compounds.

Data Presentation: Cytotoxicity of this compound

The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. While the compound has shown broad activity, specific IC50 values are not available for all tested cell lines in the public domain. The available data is summarized below.

Cell LineCancer TypeIC50 (µg/mL)
LNCaPProstate Cancer17.63[1][2]
22Rv1Prostate CancerActivity demonstrated, specific IC50 not reported[1][3]
HT29Colon CancerActivity demonstrated, specific IC50 not reported[1][3][4]
HCT116Colon CancerActivity demonstrated, specific IC50 not reported[1][3][4]
SW480Colon CancerActivity demonstrated, specific IC50 not reported[1][3][4]
SW620Colon CancerActivity demonstrated, specific IC50 not reported[1][3][4]
MCF-7Breast CancerActivity demonstrated, specific IC50 not reported[1][3][4]

Proposed Signaling Pathway for Cytotoxicity

Based on studies of structurally similar ent-kaurene diterpenoids, the cytotoxic effects of this compound are likely mediated through the induction of apoptosis via the mitochondrial pathway. This involves the modulation of key signaling molecules, including the Bcl-2 family of proteins and caspases, and may also involve the inhibition of pro-survival pathways such as NF-κB.[5][6][7][8][9]

G compound This compound nfkb NF-κB Pathway compound->nfkb Inhibition bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulation bax Bax (Pro-apoptotic) compound->bax Upregulation nfkb->bcl2 Activation mitochondria Mitochondria bcl2->mitochondria Inhibition bax->mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (Select appropriate cell line) cell_seeding 2. Cell Seeding (Plate cells in 96-well plates) cell_culture->cell_seeding compound_prep 3. Compound Preparation (Serial dilutions) treatment 4. Cell Treatment (Add compound to cells) compound_prep->treatment incubation 5. Incubation (e.g., 24, 48, 72 hours) treatment->incubation assay_choice 6. Select Cytotoxicity Assay (e.g., MTT, SRB) assay_protocol 7. Perform Assay Protocol assay_choice->assay_protocol measurement 8. Data Acquisition (e.g., Absorbance reading) assay_protocol->measurement data_processing 9. Data Processing (Normalize to control) ic50 10. IC50 Calculation (Dose-response curve) data_processing->ic50

References

Application Notes and Protocols for ent-17-Hydroxykaur-15-en-19-oic acid in Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ent-17-Hydroxykaur-15-en-19-oic acid, a kaurene diterpene, in the context of prostate cancer research. This document includes a summary of its known cytotoxic effects, hypothesized mechanisms of action based on related compounds, and detailed protocols for in vitro evaluation.

Introduction

This compound is a natural product that has demonstrated cytotoxic activity against various human cancer cell lines. Of particular interest is its effect on prostate cancer cells, where it has been shown to inhibit cell growth. These notes are intended to guide researchers in designing and executing experiments to further elucidate the therapeutic potential of this compound in prostate cancer.

Biological Activity and Data Presentation

This compound has been evaluated for its cytotoxic effects against human prostate cancer cell lines, LNCaP and 22Rv1. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

Cell LineIC50 (µg/mL)
LNCaP17.63[1]
22Rv1Not explicitly quantified in the provided results, but sensitivity was noted.

Hypothesized Mechanism of Action

While the precise mechanism of action for this compound in prostate cancer cells is not yet fully elucidated, research on structurally related kaurene diterpenes, such as ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, suggests potential pathways that may be involved. These include the induction of apoptosis and cell cycle arrest, possibly through modulation of the NF-κB signaling pathway.

A related compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, has been shown to induce apoptosis by down-regulating Bcl-2, activating caspases, and promoting the release of cytochrome c from the mitochondria[2]. It has also been observed to cause G2/M phase cell cycle arrest[3][4][5]. It is plausible that this compound may exert its cytotoxic effects through similar mechanisms.

G Hypothesized Signaling Pathway of this compound A This compound B Inhibition of NF-κB Activation A->B D Upregulation of Bax/Bak A->D I Cell Cycle Arrest (e.g., G2/M Phase) A->I C Downregulation of Bcl-2 B->C E Mitochondrial Outer Membrane Permeabilization C->E D->E F Cytochrome c Release E->F G Caspase Activation (e.g., Caspase-9, -3) F->G H Apoptosis G->H

Caption: Hypothesized signaling pathway for apoptosis induction.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the effects of this compound on prostate cancer cells.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of the compound on prostate cancer cell lines such as LNCaP and 22Rv1.

Materials:

  • Prostate cancer cells (LNCaP, 22Rv1)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

G Experimental Workflow for MTT Assay A Seed Prostate Cancer Cells (96-well plate) B Incubate 24h A->B C Treat with This compound (various concentrations) B->C D Incubate (24, 48, or 72h) C->D E Add MTT Reagent D->E F Incubate 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance (570 nm) G->H

Caption: Workflow for determining cell viability using MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to determine if the compound induces apoptosis in prostate cancer cells.

Materials:

  • Prostate cancer cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is to assess the effect of the compound on the cell cycle distribution of prostate cancer cells.

Materials:

  • Prostate cancer cells

  • This compound

  • Cold 70% ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compound at IC50 and 2x IC50 concentrations for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution by flow cytometry.

G Workflow for Apoptosis and Cell Cycle Analysis cluster_0 Cell Treatment cluster_1 Apoptosis Assay cluster_2 Cell Cycle Analysis A Seed Prostate Cancer Cells (6-well plate) B Treat with Compound A->B C Incubate 24-48h B->C D Harvest & Wash Cells C->D G Harvest, Wash & Fix with Ethanol C->G E Stain with Annexin V-FITC/PI D->E F Flow Cytometry Analysis E->F H Stain with Propidium Iodide G->H I Flow Cytometry Analysis H->I

Caption: Parallel workflows for apoptosis and cell cycle analysis.

Concluding Remarks

This compound presents a promising scaffold for the development of novel therapeutics for prostate cancer. The protocols and data presented herein provide a foundational framework for researchers to further investigate its anticancer properties and delineate its mechanism of action. Future studies should focus on confirming the hypothesized signaling pathways and evaluating the in vivo efficacy of this compound in preclinical models of prostate cancer.

References

Application Notes & Protocols: Dissolving ent-17-Hydroxykaur-15-en-19-oic acid (Steviol)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ent-17-Hydroxykaur-15-en-19-oic acid, commonly known as Steviol (B1681142), is the aglycone derivative of steviol glycosides, the natural sweeteners extracted from Stevia rebaudiana.[1] It is a diterpenoid compound with a kaurane (B74193) skeleton.[2] In research settings, Steviol is used to investigate the biological activities of stevia-derived compounds, including their effects on cellular transport mechanisms and their potential cytotoxic properties against various cancer cell lines.[1][3] This document provides a detailed protocol for the proper dissolution of Steviol, which is supplied as a crystalline solid, for use in in vitro and other research applications.[1]

Physicochemical Properties

  • Formal Name: (4α)-13-hydroxy-kaur-16-en-18-oic acid[1]

  • Synonyms: Steviol, Hydroxy Dehydrostevic Acid[1]

  • Molecular Formula: C₂₀H₃₀O₃[1]

  • Molecular Weight: 318.5 g/mol [1]

  • Appearance: Crystalline solid[1]

  • Storage: Store at -20°C for long-term stability (≥4 years).[1]

Solubility Data

Steviol exhibits poor solubility in aqueous solutions but is soluble in several organic solvents.[1] The choice of solvent is critical for preparing stock solutions that can be further diluted into aqueous media for experiments.

Table 1: Solubility of this compound (Steviol)

SolventSolubility (approx.)Notes
Ethanol (B145695)~30 mg/mLRecommended for preparing primary stock solutions.[1]
Dimethyl Sulfoxide (DMSO)~25 mg/mLAn alternative to ethanol; purge with inert gas.[1]
Dimethylformamide (DMF)~30 mg/mLPurge with inert gas.[1]
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mLFor direct preparation of working solutions. Requires initial dissolution in pure ethanol.[1]
Aqueous BuffersSparingly solubleDirect dissolution is not recommended.[1]
Chloroform, DichloromethaneSolubleQualitative data; suitable for certain analytical methods.[3]
Acetone, EtherInsolubleNot recommended as solvents.[4][5]

Experimental Protocols

4.1. Safety Precautions

  • This material should be handled as potentially hazardous.[1]

  • Avoid ingestion, inhalation, and contact with eyes, skin, or clothing.[1]

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Wash hands thoroughly after handling.[1]

  • Consult the complete Safety Data Sheet (SDS) for this product before use.[1]

4.2. Protocol for Preparing a High-Concentration Organic Stock Solution (e.g., in Ethanol)

This protocol describes the preparation of a concentrated stock solution in an organic solvent, which is the recommended first step for most applications.

Materials:

  • This compound (crystalline solid)

  • Anhydrous Ethanol (≥99.5%)

  • Inert gas (Argon or Nitrogen)

  • Sterile microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of Steviol solid in a sterile tube or vial on an analytical balance.

  • Solvent Addition: Add the calculated volume of ethanol to achieve the target concentration (e.g., for a 30 mg/mL stock, add 1 mL of ethanol for every 30 mg of Steviol).

  • Inert Gas Purge: Purge the headspace of the vial with an inert gas (e.g., argon) to prevent oxidation, especially if using DMSO or DMF.[1]

  • Dissolution: Cap the vial securely and vortex or shake until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if needed.[3]

  • Storage: Store the resulting stock solution at -20°C. For optimal stability, use within a reasonable timeframe and avoid repeated freeze-thaw cycles.

4.3. Protocol for Preparing an Aqueous Working Solution from an Organic Stock

Due to its poor aqueous solubility, Steviol must first be dissolved in an organic solvent before dilution into aqueous buffers or cell culture media.[1]

Materials:

  • High-concentration organic stock solution of Steviol (from Protocol 4.2)

  • Aqueous buffer of choice (e.g., PBS, pH 7.2) or cell culture medium

  • Sterile tubes

Procedure:

  • Dilution Calculation: Determine the volume of the organic stock solution needed to achieve the final desired concentration in your aqueous medium. Ensure the final concentration of the organic solvent is low enough to not affect the experimental system (typically ≤0.5%).

  • Dilution: Add the calculated volume of the organic stock solution to the aqueous buffer or medium.

  • Mixing: Immediately vortex or pipette up and down to mix thoroughly. This rapid dilution prevents the compound from precipitating out of the solution.

  • Usage: Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions of Steviol for more than one day.[1]

Visualizations

Diagram 1: Standard Workflow for Steviol Dissolution

G cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Stock Solution cluster_working Working Solution (Aqueous) weigh 1. Weigh Steviol Solid solvent 2. Add Organic Solvent (e.g., Ethanol, DMSO) weigh->solvent mix 3. Vortex / Sonicate (Warm if needed) solvent->mix check 4. Ensure Complete Dissolution mix->check check->mix Solid Remains stock 5. High-Concentration Organic Stock check->stock Clear Solution store 6. Store at -20°C stock->store dilute 7. Dilute Stock into Aqueous Buffer stock->dilute use 8. Use Immediately dilute->use

Caption: Workflow for preparing Steviol stock and working solutions.

Diagram 2: Solvent Selection Logic

G start Start: Need to Dissolve Steviol q1 Application Type? start->q1 stock High-Concentration Stock for Biological Assays q1->stock Stock Prep aqueous Direct Aqueous Working Solution q1->aqueous Working Prep solv_stock Use Ethanol, DMSO, or DMF (~25-30 mg/mL) stock->solv_stock solv_aq Two-Step Method: 1. Dissolve in Ethanol 2. Dilute into Buffer (~0.5 mg/mL) aqueous->solv_aq end_stock Result: Concentrated Stock (Store at -20°C) solv_stock->end_stock end_aq Result: Low-Concentration Aqueous Solution (Use Immediately) solv_aq->end_aq

Caption: Decision diagram for selecting the appropriate solvent system.

References

Application Notes and Protocols for Testing ent-Kaurane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Kaurane diterpenoids are a class of natural products that have garnered significant interest in the scientific community due to their diverse and potent biological activities.[1] Primarily isolated from plants of the Isodon genus, these compounds have demonstrated promising anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] Their mechanisms of action often involve the modulation of critical signaling pathways related to cell death, proliferation, and inflammatory responses.[2][3] This document provides detailed experimental protocols and application notes for the evaluation of ent-kaurane diterpenoids, aimed at facilitating research and development in this promising area of natural product chemistry.

Data Presentation: Biological Activities of ent-Kaurane Diterpenoids

The following tables summarize the quantitative data on the cytotoxic, anti-inflammatory, and antimicrobial activities of selected ent-kaurane diterpenoids.

Table 1: Cytotoxic Activity of ent-Kaurane Diterpenoids against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
OridoninTE-8 (Esophageal)3.00 ± 0.46[5]
OridoninTE-2 (Esophageal)6.86 ± 0.83[5]
OridoninAGS (Gastric)2.63 ± 0.32 (48h)[6]
OridoninHGC27 (Gastric)9.27 ± 0.41 (48h)[6]
OridoninMGC803 (Gastric)11.06 ± 0.40 (48h)[6]
Oridonin4T1 (Breast)1.66 (48h)[7]
OridoninMCF-7 (Breast)3.48 (48h)[7]
OridoninMDAMB-231 (Breast)1.14 (48h)[7]
Longikaurin ASMMC-7721 (Hepatocellular)-[8]
Longikaurin AHepG2 (Hepatocellular)-[8]
Isowikstroemin AHL-60, SMMC-7721, A-549, MCF-7, SW4800.9 - 7.0[9]
Isowikstroemin BHL-60, SMMC-7721, A-549, MCF-7, SW4800.9 - 7.0[9]
Isowikstroemin CHL-60, SMMC-7721, A-549, MCF-7, SW4800.9 - 7.0[9]
Isowikstroemin DHL-60, SMMC-7721, A-549, MCF-7, SW4800.9 - 7.0[9]
Jungermannenone AHL-60 (Leukemia)1.3[10]
Jungermannenone BHL-60 (Leukemia)5.3[10]
Jungermannenone CHL-60 (Leukemia)7.8[10]
Jungermannenone DHL-60 (Leukemia)2.7[10]

Table 2: Anti-inflammatory Activity of ent-Kaurane Diterpenoids

CompoundAssayCell LineIC50 (µM)Reference
Xerophilusin ANO Production InhibitionRAW 264.70.60[11]
Xerophilusin BNO Production InhibitionRAW 264.70.23[11]
Longikaurin BNO Production InhibitionRAW 264.70.44[11]
Xerophilusin FNO Production InhibitionRAW 264.70.67[11]
Compound 9 (from Isodon henryi)NO Production InhibitionRAW 264.715.99 ± 0.75[12]
Compound 13 (from Isodon henryi)NO Production InhibitionRAW 264.718.19 ± 0.42[12]
Adenostemmoic acid BNO Production InhibitionMacrophages-[13]
Kaurene Derivative 28NO Production Inhibition-2-10[14]
Kaurene Derivative 55NO Production Inhibition-2-10[14]
Kaurene Derivative 62NO Production Inhibition-2-10[14]

Table 3: Antimicrobial Activity of ent-Kaurane Diterpenoids

CompoundMicroorganismMIC (µg/mL)Reference
Kaurenoic AcidStreptococcus sobrinus10[15]
Kaurenoic AcidStreptococcus mutans10[15]
Kaurenoic AcidStreptococcus mitis10[15]
Kaurenoic AcidStreptococcus sanguinis10[15]
Kaurenoic AcidLactobacillus casei10[15]
Kaurenoic AcidStreptococcus salivarius100[15]
Kaurenoic AcidEnterococcus faecalis200[15]
Sigesbeckin AMRSA64[16]
Sigesbeckin AVRE64[16]
Compound 5 (from S. orientalis)MRSA64[16]
Compound 5 (from S. orientalis)VRE64[16]

Experimental Protocols

Cytotoxicity Testing: MTT Assay

This protocol outlines the determination of the cytotoxic effects of ent-kaurane diterpenoids on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • ent-Kaurane diterpenoid stock solution (in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in complete culture medium.

    • Determine cell concentration using a hemocytometer or automated cell counter.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the ent-kaurane diterpenoid stock solution in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Test)

This protocol describes the measurement of nitric oxide production by murine macrophage cells (e.g., RAW 264.7) in response to lipopolysaccharide (LPS) stimulation and treatment with ent-kaurane diterpenoids.

Materials:

  • ent-Kaurane diterpenoid stock solution (in DMSO)

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO₂) standard solution

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment and LPS Stimulation:

    • Prepare serial dilutions of the ent-kaurane diterpenoid in complete DMEM.

    • Pre-treat the cells with 50 µL of the diluted compound solutions for 1-2 hours.

    • Stimulate the cells by adding 50 µL of LPS solution (final concentration 1 µg/mL). Include a positive control (LPS only) and a negative control (medium only).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Reaction:

    • After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Prepare the Griess reagent by mixing equal volumes of Component A and Component B immediately before use.

    • Add 50 µL of the Griess reagent to each well containing the supernatant.

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Prepare a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage of NO production inhibition for each treatment group compared to the LPS-stimulated control.

    • Calculate the IC₅₀ value for NO production inhibition.

Antimicrobial Activity: Agar (B569324) Well Diffusion Assay

This protocol is used to screen for the antimicrobial activity of ent-kaurane diterpenoids against various bacterial and fungal strains.

Materials:

  • ent-Kaurane diterpenoid stock solution (in a suitable solvent, e.g., DMSO)

  • Bacterial or fungal strains of interest

  • Nutrient agar or Mueller-Hinton agar (for bacteria)

  • Sabouraud Dextrose Agar (for fungi)

  • Sterile petri dishes

  • Sterile cork borer or pipette tips

  • Positive control (standard antibiotic)

  • Negative control (solvent used for the stock solution)

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Grow the microbial strains in a suitable broth medium overnight at the optimal temperature.

    • Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation of Agar Plates:

    • Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar plate.

  • Well Preparation and Sample Addition:

    • Using a sterile cork borer (6-8 mm diameter), create wells in the agar.

    • Add a defined volume (e.g., 50-100 µL) of the ent-kaurane diterpenoid solution, positive control, and negative control into separate wells.

  • Incubation:

    • Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds into the agar.

    • Incubate the plates at the optimal temperature for the specific microorganism for 18-24 hours (for bacteria) or 48-72 hours (for fungi).

  • Measurement of Inhibition Zone:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm).

  • Data Analysis:

    • A larger zone of inhibition indicates greater antimicrobial activity. The results are typically reported as the diameter of the inhibition zone. For more quantitative data, a broth microdilution assay can be performed to determine the Minimum Inhibitory Concentration (MIC).

Mandatory Visualization

Signaling Pathway Diagrams

experimental_workflow cluster_prep Preparation cluster_assays Biological Assays cluster_cytotoxicity Cytotoxicity cluster_inflammation Anti-inflammatory cluster_antimicrobial Antimicrobial prep_compound Prepare ent-Kaurane Diterpenoid Stock cyt_treat Treat Cells with Compound prep_compound->cyt_treat inf_treat Pre-treat Cells & Stimulate with LPS prep_compound->inf_treat ant_wells Add Compound to Wells prep_compound->ant_wells prep_cells Culture and Seed Cells/Microbes prep_cells->cyt_treat prep_cells->inf_treat ant_inoculate Inoculate Agar Plate prep_cells->ant_inoculate cyt_mtt MTT Assay cyt_treat->cyt_mtt cyt_read Measure Absorbance cyt_mtt->cyt_read cyt_analysis Calculate IC50 cyt_read->cyt_analysis inf_griess Griess Assay inf_treat->inf_griess inf_read Measure Absorbance inf_griess->inf_read inf_analysis Calculate IC50 inf_read->inf_analysis ant_inoculate->ant_wells ant_incubate Incubate ant_wells->ant_incubate ant_measure Measure Inhibition Zone ant_incubate->ant_measure

Experimental workflow for testing ent-kaurane diterpenoids.

nfkb_pathway cluster_nucleus Nuclear Events lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb P nfkb NF-κB (p65/p50) ikb->nfkb nucleus Nucleus ikb->nucleus Degradation nfkb_active Active NF-κB nfkb->nfkb_active Release nfkb_active->nucleus gene_expression Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) nfkb_active->gene_expression Transcription diterpenoid ent-Kaurane Diterpenoid diterpenoid->ikk diterpenoid->nfkb_active Inhibition of Translocation

NF-κB signaling pathway and points of inhibition by ent-kaurane diterpenoids.

apoptosis_pathway diterpenoid ent-Kaurane Diterpenoid ros ROS Generation diterpenoid->ros bcl2 Bcl-2 (anti-apoptotic) diterpenoid->bcl2 Inhibition bax Bax (pro-apoptotic) diterpenoid->bax Upregulation jnk JNK Activation ros->jnk mitochondria Mitochondria jnk->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bcl2->mitochondria bax->mitochondria apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 (Initiator) apaf1->caspase9 Activation caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis

Apoptosis signaling pathway induced by ent-kaurane diterpenoids.

cell_cycle_pathway diterpenoid ent-Kaurane Diterpenoid cyclinB_cdk1 Cyclin B / CDK1 diterpenoid->cyclinB_cdk1 Inhibition p21 p21 diterpenoid->p21 Upregulation skp2 Skp2 diterpenoid->skp2 Downregulation g1 G1 Phase s S Phase g1->s G1/S Transition cyclinD_cdk46 Cyclin D / CDK4/6 cyclinE_cdk2 Cyclin E / CDK2 g2 G2 Phase s->g2 cyclinA_cdk2 Cyclin A / CDK2 m M Phase g2->m G2/M Transition m->g1 cyclinD_cdk46->g1 cyclinE_cdk2->g1 cyclinA_cdk2->s cyclinB_cdk1->g2 p21->cyclinD_cdk46 p21->cyclinE_cdk2 skp2->p21

Cell cycle regulation and points of intervention by ent-kaurane diterpenoids.

References

Application Notes and Protocols for the Extraction of Bioactive Compounds from Annona glabra Leaves

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Annona glabra, commonly known as the pond apple, is a tropical tree belonging to the Annonaceae family. Traditionally, various parts of this plant have been used in folk medicine for treating a range of ailments, including cancer.[1][2][3] The leaves of Annona glabra are a rich source of a diverse array of bioactive compounds, most notably Annonaceous acetogenins (B1209576), which have garnered significant interest for their potent cytotoxic and antitumor properties.[4] Other classes of phytochemicals present include flavonoids, terpenoids, alkaloids, and phenolic compounds.[5][6]

These application notes provide detailed protocols for the extraction, fractionation, and preliminary characterization of bioactive compounds from Annona glabra leaves. The methodologies are designed to be adaptable for researchers in natural product chemistry, pharmacology, and drug discovery.

Data Presentation

Phytochemical Composition of Annona glabra Leaf Extracts

The phytochemical profile of Annona glabra leaf extracts can vary depending on the solvent used for extraction. A qualitative summary of phytochemicals identified in ethanolic extracts is presented below.

Phytochemical ClassPresence in Ethanolic ExtractReference
Phenols+
Flavonoids+
Steroids+
Tannins+
Glycosides+
Saponins+
Alkaloids-
Terpenoids-
Acetogenins+[4]

Note: "+" indicates presence, "-" indicates absence in the specific study cited.

Major Volatile Compounds in Annona glabra Leaf Essential Oil

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of essential oil from Annona glabra leaves has identified several major constituents.

CompoundClassRelative Percentage (%)Reference
E-nerolidolSesquiterpenoid26.9[7]
SpathulenolSesquiterpenoid16.7[7]
ElemolSesquiterpenoid8.7[7]
β-PineneMonoterpenoid7.4[7]
α-PineneMonoterpenoid6.9[7]
β-ElemeneSesquiterpenoid5.3[7]
Cytotoxic Activity of Annona glabra Extracts

Alcoholic extracts of Annona glabra have demonstrated significant cytotoxicity against human leukemia cell lines.

Cell LineExtract SourceIC50 (µg/mL)Reference
CEM (drug sensitive)Seed< 10[1]
CEM/VLB (multidrug-resistant)Seed< 10[1]
CEM (drug sensitive)LeafPotent (specific value not provided)[1]
CEM/VLB (multidrug-resistant)LeafPotent (specific value not provided)[1]

Note: The seed extract was noted to be more potent than the leaf and pulp extracts.

Experimental Protocols

Protocol 1: Polarity-Guided Extraction and Fractionation for Acetogenins

This protocol describes a systematic approach to isolate acetogenins based on solvent polarity.

1. Plant Material Preparation:

  • Collect fresh, healthy leaves of Annona glabra.

  • Wash the leaves thoroughly with distilled water to remove any dirt and contaminants.

  • Shade-dry the leaves at room temperature for 5-7 days until they are brittle.

  • Grind the dried leaves into a fine powder using a mechanical grinder.

  • Store the powdered leaf material in an airtight container in a cool, dark place.

2. Initial Ethanolic Extraction:

  • Macerate 100 g of the dried leaf powder in 1 L of 95% ethanol (B145695) in a large Erlenmeyer flask.

  • Agitate the mixture periodically and allow it to stand for 3-5 days at room temperature.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate using a rotary evaporator at 40-50°C under reduced pressure to obtain a crude ethanolic sludge.

3. Solvent Partitioning (Fractionation):

  • Solubilize the ethanolic sludge in a suitable solvent like acetone.[8]

  • Subject the solubilized extract to sequential liquid-liquid partitioning with solvents of increasing polarity:

  • For each step, mix the extract with the solvent in a separatory funnel, shake vigorously, and allow the layers to separate. Collect the respective solvent layer.

  • Evaporate the solvent from each fraction to obtain the n-hexane, chloroform, and ethyl acetate fractions. Ethyl acetate fractions have been reported to be rich in acetogenins.[4]

4. Isolation and Identification of Acetogenins:

  • Column Chromatography:

    • Pack a glass column with silica (B1680970) gel G as the stationary phase.

    • Dissolve the ethyl acetate fraction in a minimal amount of a suitable solvent and load it onto the column.

    • Elute the column with a solvent system of chloroform-methanol (9:1 v/v).

    • Collect the eluted fractions in separate test tubes.

  • Thin Layer Chromatography (TLC):

    • Spot the collected fractions onto a TLC plate coated with silica gel G.

    • Develop the TLC plate using a chloroform-methanol (9:1 v/v) mobile phase.

    • Visualize the separated compounds. For acetogenins, spray the plate with Kedde's reagent. The appearance of a pink spot confirms the presence of acetogenins.

  • LC-MS/MS Analysis:

    • For structural elucidation and identification of specific acetogenins, subject the purified fractions to Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) analysis.[4]

Protocol 2: Extraction of Essential Oil

This protocol is for the isolation of volatile compounds from fresh Annona glabra leaves.

1. Plant Material Preparation:

  • Collect fresh leaves of Annona glabra.

2. Hydrodistillation:

  • Weigh approximately 250 g of the fresh leaves and place them in a round-bottom flask.[7]

  • Add distilled water to the flask to cover the leaves.

  • Set up a Clevenger-type apparatus for hydrodistillation.

  • Heat the flask to boiling and continue the distillation for 3-4 hours.

  • The essential oil, being less dense than water, will float on top of the hydrosol in the collection tube.

  • Carefully collect the oil layer.

3. Analysis of Essential Oil:

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Dilute the essential oil in a suitable solvent (e.g., hexane).

    • Inject an aliquot of the diluted sample into the GC-MS system.

    • Identify the individual components by comparing their mass spectra and retention indices with those in a standard library (e.g., NIST).

Protocol 3: Preparation of Aqueous Leaf Extract

This protocol outlines a simple method for preparing an aqueous extract for preliminary bioactivity screening.

1. Plant Material Preparation:

  • Use either fresh or dried leaves of Annona glabra. If using dried leaves, grind them into a powder.

2. Aqueous Extraction:

  • Add 20 g of chopped fresh leaves or powdered dry leaves to 100 mL of distilled water in a beaker.[9]

  • Heat the mixture at a controlled temperature (e.g., 80-100°C) for 1 hour with occasional stirring.[9][10]

  • Allow the mixture to cool to room temperature.

  • Filter the extract through a fine cloth or filter paper to remove solid plant material.

  • The resulting filtrate is the aqueous extract, which can be used for further experiments or lyophilized for long-term storage.

Visualizations

experimental_workflow plant_material Annona glabra Leaves (Dried Powder) extraction Maceration with 95% Ethanol plant_material->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Ethanolic Extract concentration->crude_extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning hexane_fraction n-Hexane Fraction partitioning->hexane_fraction Non-polar chloroform_fraction Chloroform Fraction partitioning->chloroform_fraction Mid-polar ethyl_acetate_fraction Ethyl Acetate Fraction (Rich in Acetogenins) partitioning->ethyl_acetate_fraction Polar column_chromatography Column Chromatography (Silica Gel) ethyl_acetate_fraction->column_chromatography bioassay Bioactivity Screening (e.g., Cytotoxicity Assay) ethyl_acetate_fraction->bioassay tlc TLC Analysis (Kedde's Reagent) column_chromatography->tlc Fraction Analysis lcms LC-MS/MS Analysis column_chromatography->lcms Compound Identification signaling_pathway ag_extract Annona glabra Leaf Extract p21_upregulation Upregulation of p21 (WAF1) ag_extract->p21_upregulation cdk_inhibition Inhibition of Cyclin-Dependent Kinases (CDKs) p21_upregulation->cdk_inhibition g0g1_arrest G0/G1 Phase Cell Cycle Arrest cdk_inhibition->g0g1_arrest apoptosis Apoptosis g0g1_arrest->apoptosis cancer_cell_death Cancer Cell Death apoptosis->cancer_cell_death

References

Application Notes and Protocols for Bio-Guided Isolation of Cytotoxic Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the bio-guided isolation of cytotoxic natural products. This process is a cornerstone of drug discovery, enabling the identification of novel anticancer agents from natural sources.[1][2] The workflow systematically combines chemical separation techniques with pharmacological screening to isolate and identify compounds with cytotoxic activity.[3][4]

Overall Workflow

The bio-guided isolation process begins with the collection and extraction of biological material, followed by a series of fractionation steps. Each fraction is tested for its cytotoxic activity, and the most potent fractions are selected for further purification until a pure, active compound is isolated. The structure of the isolated compound is then elucidated using spectroscopic techniques.

BioGuidedIsolation_Workflow cluster_0 Step 1: Sample Preparation & Extraction cluster_1 Step 2: Bioassay-Guided Fractionation cluster_2 Step 3: Purification of Active Compounds cluster_3 Step 4: Structure Elucidation A Biological Material (e.g., Plant, Marine Organism) B Drying & Grinding A->B C Solvent Extraction (e.g., Maceration, Soxhlet) B->C D Crude Extract C->D E Fractionation (e.g., Column Chromatography) D->E F Cytotoxicity Assay (e.g., MTT Assay) E->F G Selection of Active Fractions F->G Identify potent fractions H Active Fractions G->H I Further Chromatographic Purification (e.g., Preparative HPLC) H->I J Purity Assessment I->J K Pure Bioactive Compound J->K L Spectroscopic Analysis (NMR, MS) K->L M Structure Identification L->M

Caption: Workflow for Bio-guided Isolation of Cytotoxic Natural Products.

Experimental Protocols

Extraction of Bioactive Compounds

Extraction is the initial step to separate soluble bioactive compounds from solid natural materials.[1][5] The choice of solvent and method depends on the polarity of the target compounds and the nature of the source material.[6]

Protocol: Maceration

Maceration is a simple and widely used technique suitable for thermolabile compounds.[7][8]

  • Preparation of Plant Material: Air-dry the plant material at room temperature to a constant weight. Grind the dried material into a fine powder.

  • Extraction:

    • Place 100 g of the powdered material in a sealed container.

    • Add 1 L of a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). The choice of solvent depends on the polarity of the compounds to be extracted.[5]

    • Allow the mixture to stand at room temperature for 3-7 days with occasional shaking.

  • Filtration and Concentration:

    • Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

    • Store the crude extract at 4°C for further use.

Protocol: Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that is more efficient than maceration for less soluble compounds.[7][9]

  • Preparation of Plant Material: Prepare the dried and powdered plant material as described for maceration.

  • Extraction:

    • Place a thimble containing 50 g of the powdered material into the main chamber of the Soxhlet extractor.

    • Fill the distilling flask with 500 mL of the chosen solvent.

    • Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will be cooled and drip down onto the thimble containing the plant material.

    • Continue the extraction for 6-8 hours, or until the solvent in the siphon arm runs clear.

  • Concentration:

    • After extraction, cool the apparatus and collect the solvent containing the extracted compounds.

    • Concentrate the extract using a rotary evaporator.

Bioassay-Guided Fractionation

This crucial step involves separating the crude extract into simpler fractions and testing each for cytotoxicity to identify the fractions containing the active compounds.[3][10]

Protocol: Column Chromatography

Column chromatography is a common technique used for the initial fractionation of crude extracts.[3]

  • Column Packing:

    • Prepare a slurry of silica (B1680970) gel (or another suitable stationary phase) in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a glass column and allow it to settle, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve a known amount of the crude extract in a minimal volume of the initial mobile phase.

    • Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and load the powder onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate, methanol) in a stepwise or gradient manner.

  • Fraction Collection:

    • Collect fractions of a fixed volume (e.g., 10-20 mL) as the mobile phase passes through the column.

    • Monitor the separation using Thin-Layer Chromatography (TLC).

  • Fraction Pooling and Cytotoxicity Testing:

    • Pool fractions with similar TLC profiles.

    • Evaporate the solvent from each pooled fraction.

    • Screen each fraction for cytotoxic activity using an appropriate assay (e.g., MTT assay).

Cytotoxicity Assay

Cytotoxicity assays are used to determine the biological activity of the extracts and fractions.[11] The MTT assay is a widely used colorimetric assay to assess cell viability.[12]

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [12][13]

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare stock solutions of the crude extract, fractions, or purified compounds in a suitable solvent (e.g., DMSO).

    • Add serial dilutions of the test samples to the wells (final DMSO concentration should be less than 0.5%). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for another 24-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).[14]

    • Remove the culture medium from the wells and add 100 µL of fresh medium and 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[13]

  • Solubilization and Absorbance Measurement:

    • After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the test substance that inhibits 50% of cell growth) by plotting a dose-response curve.

Purification of Active Compounds

The most active fractions are subjected to further chromatographic steps to isolate the pure cytotoxic compounds. Preparative High-Performance Liquid Chromatography (prep-HPLC) is a powerful technique for this purpose.[16][17][18]

Protocol: Preparative HPLC

  • Method Development:

    • Develop an analytical HPLC method to achieve good separation of the components in the active fraction.

    • Optimize the mobile phase composition, gradient, and flow rate.

  • Scale-Up to Preparative HPLC:

    • Transfer the optimized analytical method to a preparative HPLC system with a larger column.

    • Adjust the flow rate and injection volume according to the column dimensions.

  • Sample Injection and Fraction Collection:

    • Dissolve the active fraction in the mobile phase and filter it through a 0.45 µm filter.

    • Inject the sample onto the preparative column.

    • Collect the eluting peaks corresponding to the individual compounds using a fraction collector.

  • Purity Assessment:

    • Analyze the collected fractions using analytical HPLC to assess their purity.

    • Pool the pure fractions of the same compound and evaporate the solvent.

Structure Elucidation

Once a pure cytotoxic compound is isolated, its chemical structure is determined using spectroscopic methods.[19][20]

  • Mass Spectrometry (MS): Provides information about the molecular weight and molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity of atoms and the overall structure of the molecule.[20]

Data Presentation

The following table summarizes hypothetical cytotoxic activity data obtained during a bio-guided isolation study.

Sample IDDescriptionConcentration Range (µg/mL)IC50 (µg/mL)
CE-01Crude Methanolic Extract1 - 10045.2
F-01Hexane Fraction1 - 100> 100
F-02Ethyl Acetate Fraction1 - 10015.8
F-03Methanol Fraction1 - 10089.5
SF-2ASub-fraction of F-020.1 - 505.3
SF-2BSub-fraction of F-020.1 - 5025.1
PC-2A1Pure Compound from SF-2A0.01 - 100.8

Signaling Pathway

Many cytotoxic natural products exert their effects by inducing apoptosis (programmed cell death). The diagram below illustrates a simplified apoptosis signaling pathway.

Apoptosis_Pathway cluster_0 Apoptosis Induction cluster_1 Signaling Cascade cluster_2 Execution Phase A Cytotoxic Natural Product B Cellular Stress (e.g., DNA Damage) A->B C Activation of p53 B->C D Upregulation of Pro-apoptotic Proteins (e.g., Bax) C->D E Mitochondrial Outer Membrane Permeabilization D->E F Release of Cytochrome c E->F G Apoptosome Formation F->G H Caspase-9 Activation G->H I Caspase-3 Activation H->I J Cleavage of Cellular Substrates I->J K Apoptosis J->K

Caption: A Simplified Apoptosis Signaling Pathway.

References

Troubleshooting & Optimization

improving solubility of ent-17-Hydroxykaur-15-en-19-oic acid in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ent-17-Hydroxykaur-15-en-19-oic acid, focusing on challenges related to its solubility in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is a diterpenoid, a class of compounds that are typically lipophilic. It is soluble in organic solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[1] However, it has low aqueous solubility.

Q2: What is a recommended starting concentration for a DMSO stock solution?

Q3: What is the maximum recommended final concentration of DMSO in cell culture media?

To avoid solvent-induced toxicity in most cell-based assays, the final concentration of DMSO in the cell culture medium should be kept low, typically at or below 0.5%, with many protocols recommending 0.1% or lower.[2][3][4] It is crucial to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on the specific cell line being used.

Q4: My compound precipitates when I dilute the DMSO stock into my aqueous cell culture medium. Why does this happen and what can I do?

This is a common issue for hydrophobic compounds. When the concentrated DMSO stock is diluted into an aqueous environment, the compound's local concentration may exceed its aqueous solubility limit, causing it to precipitate. To prevent this, you can try the following:

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of the aqueous medium. Instead, perform a serial dilution, first into a smaller volume of medium with vigorous mixing, and then add this intermediate dilution to the final volume.[5]

  • Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the compound stock can help maintain solubility.[5]

  • Rapid Mixing: Add the stock solution to the aqueous medium while gently vortexing or swirling to ensure rapid and even dispersion.[5]

  • Lowering the Final Concentration: The intended final concentration of the compound in the aqueous solution might be above its solubility limit. Consider testing a lower final concentration.

Troubleshooting Guides

Problem 1: The this compound powder is not dissolving in DMSO.
Possible Cause Troubleshooting Step
Insufficient Solvent Volume Ensure you are using a sufficient volume of DMSO for the amount of powder. If starting with a new batch, test solubility with a small amount first.
Low Temperature Gently warm the solution in a water bath at 37°C for 10-30 minutes.[1][3]
Compound Aggregation Use an ultrasonic bath (sonication) for a few minutes to break up aggregates and facilitate dissolution.[1][3]
Water Contamination in DMSO Ensure you are using a high-purity, anhydrous grade of DMSO. Water contamination can significantly reduce the solubility of hydrophobic compounds.
Problem 2: The DMSO stock solution appears cloudy or has visible precipitate after storage.
Possible Cause Troubleshooting Step
Precipitation during Freeze-Thaw Cycles Before use, bring the stock solution to room temperature and attempt to redissolve the precipitate by warming to 37°C and vortexing or sonicating. Aliquoting the stock solution into smaller, single-use volumes can minimize freeze-thaw cycles.
Highly Concentrated Stock The stock solution may be too concentrated and has precipitated out of solution upon cooling. Try preparing a less concentrated stock solution.
Moisture Absorption by DMSO DMSO is hygroscopic and can absorb moisture from the air, which can lead to precipitation of the dissolved compound. Ensure vials are tightly sealed.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (powder)

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C

  • Ultrasonic bath (optional)

Methodology:

  • Calculate the required mass: For a 10 mM stock solution (Molecular Weight = 318.46 g/mol ), you will need 3.185 mg of the compound per 1 mL of DMSO.

  • Weigh the compound: Accurately weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of anhydrous, sterile DMSO to the tube.

  • Dissolve the compound:

    • Vortex the tube for 1-2 minutes.

    • If the compound is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes. Vortex again.[1]

    • If solubility issues persist, sonicate the tube for 5-10 minutes.

  • Visually inspect: Ensure the solution is clear and free of any visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Cytotoxicity Assay using MTT

This protocol describes a general workflow for assessing the cytotoxicity of this compound on a cancer cell line (e.g., MCF-7 breast cancer cells).[6]

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound DMSO stock solution (e.g., 10 mM)

  • Sterile 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • Multichannel pipette

  • Plate reader

Methodology:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • Prepare Treatment Dilutions:

    • Perform serial dilutions of the 10 mM this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from low µg/mL to 50 µg/mL).[6]

    • Important: To avoid precipitation, perform a stepwise dilution. For example, first, prepare a high-concentration intermediate dilution in a small volume of medium, vortex, and then use this to make the final dilutions.

    • Prepare a vehicle control with the same final concentration of DMSO as the highest treatment concentration.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared treatment dilutions (and vehicle control) to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis prep_stock Prepare 10 mM Stock in DMSO serial_dil Serial Dilution in Media (Stepwise) prep_stock->serial_dil treat_cells Treat Cells with Compound serial_dil->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate (e.g., 48h) treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Read Absorbance mtt_assay->read_plate analyze_data Calculate Cell Viability (%) read_plate->analyze_data

Caption: Workflow for a cytotoxicity assay of this compound.

signaling_pathway cluster_cell Cancer Cell compound ent-Kaurane Diterpenoids (e.g., this compound) p53 p53 Activation compound->p53 bax Bax Upregulation compound->bax bcl2 Bcl-2 Downregulation compound->bcl2 caspase8 Caspase-8 Activation compound->caspase8 p53->bax caspase9 Caspase-9 Activation bax->caspase9 bcl2->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase8->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Generalized apoptotic signaling pathway for ent-kaurane diterpenoids in cancer cells.[1][7][8][9]

References

Technical Support Center: Synthesis of ent-17-Hydroxykaur-15-en-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ent-17-Hydroxykaur-15-en-19-oic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the allylic hydroxylation of ent-kaur-16-en-19-oic acid derivatives.

Problem 1: Low yield of the desired this compound.

Potential Cause Troubleshooting Suggestion
Suboptimal Reaction Conditions Vary the solvent. Dichloromethane (B109758) has been used, but other aprotic solvents like dioxane could be explored. Optimize the reaction time; prolonged reaction times may lead to byproduct formation.[1]
Incorrect Stoichiometry of Reagents Carefully control the molar ratio of the starting material to the oxidizing agent (e.g., Selenium Dioxide). An excess or deficit can lead to incomplete reaction or side product formation.
Degradation of Product The product may be sensitive to prolonged exposure to acidic or oxidative conditions. Ensure timely work-up and purification of the reaction mixture.
Inefficient Purification The desired product may be lost during purification. Optimize the chromatography conditions (e.g., column packing, solvent gradient) to ensure good separation.

Problem 2: Formation of multiple byproducts, complicating purification.

Potential Cause Troubleshooting Suggestion
Over-oxidation The allylic alcohol can be further oxidized to an aldehyde or ketone. Reduce the amount of the oxidizing agent or the reaction time. The use of co-oxidants like hydrogen peroxide (H₂O₂) has been reported to increase byproduct formation.[1]
Isomerization of the double bond The position of the double bond may shift under the reaction conditions. Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Formation of constitutional isomers Allylic hydroxylation can occur at different positions. For instance, the formation of ent-15α-hydroxy-kaur-16-en-19-oic acid is a common side reaction.[1] Modifying the directing groups on the substrate or using a more selective oxidizing agent could mitigate this.
Epoxidation of the double bond Peroxidic species in the reaction mixture can lead to the formation of epoxides. Ensure the purity of reagents and solvents.

Problem 3: Difficulty in purifying the final product.

Potential Cause Troubleshooting Suggestion
Similar Polarity of Product and Byproducts Standard silica (B1680970) gel chromatography may not be sufficient. Consider using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) for better separation.[2]
Presence of Unreacted Starting Material If the reaction has not gone to completion, the starting material can be difficult to separate from the product. Drive the reaction to completion or use a different chromatographic system.
Product Tailing on Silica Gel The carboxylic acid moiety can interact with the silica gel, leading to poor separation. Consider converting the carboxylic acid to its methyl ester before purification to improve its chromatographic behavior.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: A common precursor is ent-kaur-16-en-19-oic acid, which can be subjected to allylic hydroxylation. This starting material is a naturally occurring diterpenoid.

Q2: Which reagents are typically used for the allylic hydroxylation step?

A2: Selenium dioxide (SeO₂) is a frequently used reagent for the allylic hydroxylation of ent-kaurenoic acid derivatives.[1]

Q3: What are the major byproducts to expect during the synthesis?

A3: Common byproducts include the isomeric allylic alcohol, ent-15α-hydroxy-kaur-16-en-19-oic acid, and the over-oxidation product, ent-17-oxo-kaur-15,16-en-19-oic acid.[1]

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A4: Thin Layer Chromatography (TLC) is useful for monitoring the progress of the reaction. For characterization of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are essential.

Q5: Are there any protecting groups required for this synthesis?

A5: While protecting-group-free syntheses of some ent-kaurane diterpenoids have been reported, the necessity of a protecting group for the carboxylic acid function depends on the specific reagents and reaction conditions used. If harsh conditions are employed, protecting the carboxylic acid as an ester (e.g., methyl ester) might be beneficial to prevent side reactions.

Experimental Protocols

General Protocol for Allylic Hydroxylation of ent-kaur-16-en-19-oic acid:

Disclaimer: This is a generalized protocol based on literature for similar compounds and should be optimized for specific laboratory conditions.

  • Dissolution: Dissolve ent-kaur-16-en-19-oic acid in a suitable anhydrous solvent (e.g., dichloromethane or dioxane) under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add a stoichiometric amount of selenium dioxide (SeO₂) to the solution. The reaction can be sensitive to the amount of SeO₂.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC, sampling the reaction mixture at regular intervals.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), quench the reaction by adding a suitable quenching agent (e.g., a saturated solution of sodium bicarbonate).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate (B1210297) in hexane. For higher purity, preparative HPLC can be employed.[2]

Visualizations

experimental_workflow start Start: ent-kaur-16-en-19-oic acid dissolution Dissolution in Anhydrous Solvent start->dissolution reagent_addition Addition of SeO2 dissolution->reagent_addition reaction Reaction at Room Temperature reagent_addition->reaction monitoring TLC Monitoring reaction->monitoring Periodic Sampling workup Aqueous Work-up reaction->workup Reaction Complete monitoring->reaction extraction Organic Extraction workup->extraction purification Column Chromatography / HPLC extraction->purification product Product: this compound purification->product

Caption: A generalized experimental workflow for the synthesis of this compound.

logical_relationship cluster_challenges Synthetic Challenges cluster_solutions Troubleshooting Strategies low_yield Low Yield optimize_conditions Optimize Reaction Conditions low_yield->optimize_conditions control_stoichiometry Control Stoichiometry low_yield->control_stoichiometry byproducts Byproduct Formation byproducts->control_stoichiometry selective_reagents Use Selective Reagents byproducts->selective_reagents purification_difficulty Purification Difficulty purification_difficulty->byproducts advanced_purification Advanced Purification (HPLC) purification_difficulty->advanced_purification

Caption: Logical relationship between challenges and troubleshooting strategies.

References

Technical Support Center: Optimizing Extraction of ent-17-Hydroxykaur-15-en-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of ent-17-Hydroxykaur-15-en-19-oic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction process.

Low Extraction Yield

A common challenge in natural product extraction is achieving a satisfactory yield. The following table summarizes the impact of various extraction parameters on the yield of this compound, based on internal optimization studies using Ultrasound-Assisted Extraction (UAE). The solvent has been identified as the most influential factor.[1]

Table 1: Influence of Extraction Parameters on the Yield of this compound

Parameter Condition A Yield (%) Condition B Yield (%) Condition C Yield (%)
Solvent Dichloromethane1.8Ethyl Acetate (B1210297)2.5Acetone2.1
Temperature (°C) 302.3402.5502.4
Time (min) 302.2452.5602.6
Particle Size Coarse1.9Fine2.5Very Fine2.7

Note: The data presented in this table is for illustrative purposes to demonstrate the relative impact of different experimental parameters.

Troubleshooting Common Issues

Q: My extraction yield is consistently low. What are the likely causes and how can I improve it?

A: Low yield can stem from several factors. Systematically evaluate the following:

  • Solvent Selection: The choice of solvent is critical. This compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] Based on optimization studies, ethyl acetate often provides a higher yield.

  • Extraction Technique: Ultrasound-assisted extraction (UAE) has been shown to be effective.[1] Ensure your ultrasonic bath or probe is functioning correctly and that the sample is adequately submerged and dispersed.

  • Temperature and Time: While the solvent is the most significant factor, extraction time and temperature also play a role.[1] An extraction time of 45-60 minutes at 40°C is a good starting point for optimization.

  • Plant Material: The quality and preparation of the plant material (e.g., from Annona glabra or Laetia thamnia L.) are crucial.[1][2] Ensure the material is properly dried and ground to a fine powder to maximize the surface area for extraction.

  • pH of the Extraction Medium: The carboxylic acid moiety of the target compound means its solubility is pH-dependent. Extraction with a slightly acidified solvent can sometimes improve the yield by keeping the compound in its protonated, less polar form.

Q: The final product contains significant impurities. What are the best purification strategies?

A: A multi-step purification approach is generally required for isolating pure this compound.

  • Initial Clean-up: After extraction, a liquid-liquid partitioning can remove many impurities. For instance, if you performed an extraction with a polar solvent, you could partition the concentrated extract between hexane (B92381) and a more polar solvent to remove non-polar compounds like fats and waxes.

  • Chromatography: Column chromatography is a standard and effective method. A typical approach involves using a silica (B1680970) gel column and eluting with a gradient of increasing polarity, for example, starting with a hexane-ethyl acetate mixture and gradually increasing the proportion of ethyl acetate.[3]

  • Recrystallization: If a semi-pure solid is obtained, recrystallization from a suitable solvent system can further enhance purity.

Experimental Protocols

Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a general guideline based on effective methods for related compounds.[1]

  • Preparation of Plant Material: Dry the leaves of the source plant (e.g., Annona glabra) at 40-50°C until a constant weight is achieved. Grind the dried leaves into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.

    • Add 100 mL of ethyl acetate to the flask.

    • Place the flask in an ultrasonic bath.

    • Sonicate for 45 minutes at a controlled temperature of 40°C.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and re-extract the solid residue with another 50 mL of ethyl acetate under the same conditions to ensure complete extraction.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Purification:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).

    • Load the dissolved extract onto a silica gel column pre-equilibrated with the same solvent system.

    • Elute the column with a stepwise gradient of increasing ethyl acetate concentration in hexane.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the target compound.

    • Combine the pure fractions and evaporate the solvent to yield purified this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound?

A1: While the compound is soluble in several organic solvents, ethyl acetate has been shown to be a highly effective solvent for its extraction from plant material.[1]

Q2: From which plant sources can this compound be isolated?

A2: This compound has been isolated from the leaves of Annona glabra L. and Laetia thamnia L.[1][2]

Q3: How should I store the purified this compound?

A3: For long-term storage, it is recommended to keep the purified compound as a solid in a tightly sealed container at -20°C. If in solution, store at -80°C.[4]

Q4: Can other extraction methods be used?

A4: Yes. Maceration or Soxhlet extraction with suitable solvents can also be employed. For instance, a related compound, ent-kaur-16-en-19-oic acid, has been extracted by heating with methanol (B129727) at 60°C.[3] However, ultrasound-assisted extraction is often preferred due to its efficiency and lower solvent consumption.

Q5: What are the key structural features of this compound to consider during extraction and purification?

A5: The key features are the carboxylic acid group and the hydroxyl group. The carboxylic acid makes the compound's solubility pH-dependent, which can be exploited in liquid-liquid partitioning steps. The presence of both polar groups suggests that moderately polar solvents will be most effective for extraction.

Visualizations

ExtractionWorkflow cluster_prep Preparation cluster_extract Extraction cluster_purify Purification start Plant Material (e.g., Annona glabra leaves) dry Drying (40-50°C) start->dry grind Grinding (Fine Powder) dry->grind uae Ultrasound-Assisted Extraction (Ethyl Acetate, 40°C, 45 min) grind->uae filter Filtration uae->filter concentrate Concentration (Rotary Evaporator) filter->concentrate column Silica Gel Column Chromatography concentrate->column Crude Extract tlc TLC Monitoring column->tlc pure Pure this compound tlc->pure

Caption: Workflow for the extraction and purification of this compound.

TroubleshootingTree start Low Extraction Yield? solvent Is the solvent optimal? (e.g., Ethyl Acetate) start->solvent Yes params Are UAE parameters optimized? (Temp: ~40°C, Time: 45-60 min) solvent->params Yes solution1 Action: Switch to Ethyl Acetate. solvent->solution1 No material Is plant material finely ground? params->material Yes solution2 Action: Optimize temperature and sonication time. params->solution2 No solution3 Action: Ensure fine, consistent particle size. material->solution3 No ok Yield Improved material->ok Yes solution1->params solution2->material solution3->ok

Caption: Decision tree for troubleshooting low extraction yield.

References

Technical Support Center: Purification of Kaurane Diterpenoids from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of kaurane (B74193) diterpenoids from plant extracts.

Troubleshooting Guides

This section addresses common issues encountered during the purification of kaurane diterpenoids using a question-and-answer format.

Issue 1: Low Yield of Kaurane Diterpenoids After Extraction

Question: I am getting a very low yield of my target kaurane diterpenoid after the initial extraction from the plant material. What could be the problem?

Answer: Low extraction yield can be attributed to several factors:

  • Improper Solvent Selection: The polarity of the extraction solvent is crucial. Kaurane diterpenoids have varying polarities. A non-polar solvent like hexane (B92381) is often used for initial extraction, followed by solvents of increasing polarity like ethyl acetate (B1210297) or methanol.[1] It is advisable to perform small-scale trial extractions with a range of solvents to determine the optimal one for your specific compound.

  • Inadequate Grinding of Plant Material: The plant material should be finely ground to increase the surface area for solvent penetration.

  • Insufficient Extraction Time or Temperature: Ensure the extraction is carried out for a sufficient duration. While elevated temperatures can enhance extraction, they may also lead to the degradation of thermolabile compounds.

  • Plant Material Quality: The concentration of diterpenoids can vary depending on the plant's age, collection season, and storage conditions.

Issue 2: Poor Separation of Compounds on Silica (B1680970) Gel Column Chromatography

Question: My column chromatography is not providing good separation of the kaurane diterpenoids from other compounds in the extract. What can I do to improve this?

Answer: Poor separation during column chromatography is a common challenge. Here are some troubleshooting steps:

  • Optimize the Solvent System: The choice of mobile phase is critical. A common approach is to use a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).[1] Use Thin Layer Chromatography (TLC) to test different solvent ratios to find the one that gives the best separation of your target compound.

  • Column Overloading: Loading too much crude extract onto the column can lead to broad, overlapping peaks.[2] As a general rule, the amount of silica gel should be 50-100 times the weight of the crude extract.

  • Improper Column Packing: An improperly packed column with channels or cracks will result in poor separation. Ensure the silica gel is packed uniformly.

  • Flow Rate: A flow rate that is too fast will not allow for proper equilibration between the stationary and mobile phases, leading to poor resolution. Conversely, a very slow flow rate can cause band broadening due to diffusion.[3]

Issue 3: Co-elution of Structurally Similar Kaurane Diterpenoids (Isomers)

Question: I am struggling to separate two kaurane diterpenoid isomers. They always co-elute from my chromatography columns. How can I resolve them?

Answer: Separating isomers is a significant challenge in the purification of kaurane diterpenoids. Here are some strategies:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a C18 column, is often more effective than gravity column chromatography for separating isomers. Optimization of the mobile phase, including the use of different solvent systems (e.g., acetonitrile/water, methanol/water) and additives, can improve resolution.[4]

  • Silver Nitrate (B79036) Impregnated Silica Gel: For isomers that differ in the degree or position of unsaturation, chromatography on silica gel impregnated with silver nitrate can be effective. The silver ions interact differently with the double bonds, allowing for separation.

  • Recrystallization: If the isomeric mixture is crystalline, fractional recrystallization from different solvents can be a powerful purification technique.

  • Derivatization: In some cases, derivatizing the mixture to introduce a bulky group can enhance the structural differences between the isomers, making them easier to separate chromatographically.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying kaurane diterpenoids from a crude plant extract?

A1: A typical purification workflow involves sequential chromatographic steps.[5] The crude extract is first subjected to silica gel column chromatography using a gradient solvent system to fractionate the components based on polarity. Fractions containing the target compounds are then further purified using techniques like preparative TLC or HPLC to obtain the pure diterpenoids.

Q2: How can I monitor the purification process effectively?

A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the separation at each stage. It helps in selecting the appropriate solvent system for column chromatography, identifying the fractions containing the desired compounds, and assessing the purity of the isolated compounds.

Q3: My kaurane diterpenoid seems to be degrading on the silica gel column. What should I do?

A3: Some kaurane diterpenoids can be sensitive to the acidic nature of silica gel. If you suspect degradation, you can try using deactivated silica gel (by adding a small percentage of water or triethylamine (B128534) to the slurry) or an alternative stationary phase like alumina.

Q4: What are the typical yields and purity I can expect for kaurane diterpenoids from plant extracts?

A4: The yield and purity can vary significantly depending on the plant source, the concentration of the target compound, and the purification methods employed. Yields can range from a few milligrams to over a gram from a kilogram of dried plant material.[5] Purity is typically assessed by HPLC, and a purity of >95% is often desired for biological assays.

Quantitative Data

The following tables summarize typical quantitative data encountered during the purification of kaurane diterpenoids.

Table 1: Example Solvent Ratios for Silica Gel Column Chromatography

Plant SourceTarget Compound ClassInitial Solvent System (Hexane:Ethyl Acetate)Final Solvent System (Hexane:Ethyl Acetate)
Xylopia aethiopicaKaurane Diterpenes100:00:100 (followed by methanol)
Isodon eriocalyxent-Kaurane Diterpenoids9:11:1
Croton tonkinensisent-Kaurane Diterpenoids100:07:3

Table 2: Purity and Yield of Selected Kaurane Diterpenoids

CompoundPlant SourcePurification MethodYield (mg/kg of dry plant material)Purity (%)
ent-Kaur-16-en-19-oic acidXylopia laevigataSilica Gel CC, Prep. TLC150>98
CafestolCoffea arabicaSequential CC, Prep. HPLC1.5 - 20>87[5]
OridoninRabdosia rubescensMacroporous Resin, Silica Gel CC2000>99

Experimental Protocols

Protocol 1: General Extraction of Kaurane Diterpenoids

  • Preparation of Plant Material: Air-dry the plant material at room temperature and then grind it into a fine powder.

  • Extraction: Macerate the powdered plant material with a suitable solvent (e.g., hexane, followed by ethyl acetate, and then methanol) at room temperature for 72 hours, with occasional shaking.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Drying: Dry the crude extract in a desiccator to remove any residual solvent.

Protocol 2: Silica Gel Column Chromatography

  • Column Preparation: Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase (e.g., 100% hexane). Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude extract in a minimum amount of a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the packed column.

  • Elution: Begin elution with the initial, non-polar mobile phase. Gradually increase the polarity of the mobile phase by adding a more polar solvent in a stepwise or gradient manner.

  • Fraction Collection: Collect fractions of a suitable volume and monitor them by TLC.

  • Pooling and Concentration: Pool the fractions containing the target compound and concentrate them under reduced pressure.

Mandatory Visualizations

experimental_workflow start Dried & Powdered Plant Material extraction Solvent Extraction (e.g., Hexane, Ethyl Acetate) start->extraction concentration Concentration (Rotary Evaporator) extraction->concentration crude_extract Crude Extract concentration->crude_extract column_chrom Silica Gel Column Chromatography (Gradient Elution) crude_extract->column_chrom fractions Collect & Monitor Fractions (TLC) column_chrom->fractions pool Pool Fractions Containing Target Compound fractions->pool further_purification Further Purification (Prep. TLC or HPLC) pool->further_purification pure_compound Pure Kaurane Diterpenoid further_purification->pure_compound

Caption: General workflow for the purification of kaurane diterpenoids.

troubleshooting_workflow start Poor Separation in Column Chromatography check_tlc Review TLC Analysis start->check_tlc overloading Column Overloaded? check_tlc->overloading packing Improper Column Packing? overloading->packing No reduce_load Reduce Sample Load overloading->reduce_load Yes solvent Suboptimal Solvent System? packing->solvent No repack Repack Column packing->repack Yes optimize_solvent Optimize Solvent System (TLC Trials) solvent->optimize_solvent Yes success Improved Separation reduce_load->success repack->success optimize_solvent->success

Caption: Troubleshooting logic for poor chromatographic separation.

isomer_separation mixture Mixture of Kaurane Isomers hplc Reverse-Phase HPLC (e.g., C18 column) mixture->hplc Different Polarity ag_silica AgNO3-impregnated Silica Gel mixture->ag_silica Different Unsaturation recrystallization Fractional Recrystallization mixture->recrystallization Crystalline separated Separated Isomers hplc->separated ag_silica->separated recrystallization->separated

Caption: Strategies for separating kaurane diterpenoid isomers.

References

Technical Support Center: ent-17-Hydroxykaur-15-en-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ent-17-Hydroxykaur-15-en-19-oic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in a variety of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone.[1] For applications requiring a stock solution, DMSO is a common choice.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve the compound in a suitable solvent such as DMSO. To enhance solubility, you can gently warm the solution to 37°C and use an ultrasonic bath for a short period.[1] It is recommended to prepare fresh solutions for immediate use.[1]

Q3: What are the optimal storage conditions for solid this compound and its solutions?

A3: The solid compound should be stored desiccated at -20°C.[1] Stock solutions can be stored at temperatures below -20°C for several months.[1] To ensure stability, it is best to prepare and use solutions on the same day. If advance preparation is necessary, ensure the solution is securely sealed before storing at -20°C.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound Precipitation in Aqueous Buffer The compound has low aqueous solubility.Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in the final solution. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Inconsistent Experimental Results Degradation of the compound due to improper storage or handling.Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions in small aliquots at -20°C or -80°C. Protect the compound and its solutions from light and air exposure.
Loss of Activity Over Time The compound may be unstable in the experimental medium (e.g., due to pH or presence of reactive species).Perform a time-course experiment to assess the stability of the compound in your specific experimental medium. Analyze samples at different time points using a suitable analytical method like HPLC or LC-MS.
Unexpected Peaks in Chromatographic Analysis This could indicate the presence of degradation products.Review the handling and storage procedures. Consider potential degradation pathways such as oxidation or isomerization. Use a fresh sample of the compound to confirm.

Experimental Protocols

Protocol for Assessing Solution Stability

This protocol outlines a general procedure for evaluating the stability of this compound in a specific solvent or buffer.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., DMSO).

  • Preparation of Test Solutions: Dilute the stock solution into the desired experimental solvent or buffer to achieve the final target concentration.

  • Incubation: Incubate the test solutions under the desired experimental conditions (e.g., specific temperature, light exposure).

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each test solution.

  • Sample Analysis: Immediately analyze the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of the parent compound.

  • Data Analysis: Plot the concentration of this compound as a function of time to determine the rate of degradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare Stock Solution (e.g., in DMSO) test_sol Dilute to Final Concentration in Experimental Medium stock->test_sol incubate Incubate under Test Conditions test_sol->incubate sampling Collect Aliquots at Time Points incubate->sampling analysis Analyze via HPLC or LC-MS sampling->analysis data Plot Concentration vs. Time analysis->data

Caption: Workflow for assessing the stability of this compound in solution.

logical_relationship cluster_factors Potential Degradation Factors compound This compound (in solution) degradation Degradation Products compound->degradation Degradation pH pH pH->degradation Temperature Temperature Temperature->degradation Light Light Light->degradation Oxygen Oxygen Oxygen->degradation

References

Technical Support Center: Overcoming Resistance to ent-17-Hydroxykaur-15-en-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to ent-17-Hydroxykaur-15-en-19-oic acid in cell lines.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, offering potential explanations and solutions.

Problem 1: Decreased or Loss of Cytotoxic Effect of this compound

Question: My cell line, which was previously sensitive to this compound, now shows reduced sensitivity or has become completely resistant. What are the possible reasons and how can I troubleshoot this?

Answer:

A decrease in the cytotoxic effect of this compound can be attributed to several factors, primarily revolving around acquired resistance mechanisms. Here's a step-by-step guide to investigate and potentially overcome this issue:

Potential Causes and Troubleshooting Steps:

  • Confirm Drug Potency and Experimental Setup:

    • Drug Integrity: Ensure the stock solution of this compound has not degraded. Prepare a fresh stock and repeat the cytotoxicity assay.

    • Cell Line Authenticity: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.

    • Assay Variability: Review your experimental protocol for consistency. Minor variations in cell seeding density, incubation time, or reagent concentrations can impact results.

  • Investigate Common Mechanisms of Drug Resistance:

    • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), is a common mechanism of multidrug resistance.

      • Action: Perform a western blot to assess the expression levels of common ABC transporters (P-gp, MRP1, BCRP) in your resistant cells compared to the parental sensitive cells.

      • Solution: If overexpression is confirmed, consider co-treatment with an ABC transporter inhibitor, such as verapamil (B1683045) or cyclosporin (B1163) A, to see if sensitivity to this compound is restored.

    • Altered Drug Metabolism: Cells can develop resistance by increasing the metabolic inactivation of a drug.

      • Action: While specific metabolic pathways for this compound are not fully elucidated, you can investigate the expression of cytochrome P450 enzymes, which are commonly involved in drug metabolism.

    • Alterations in Apoptotic Pathways: Resistance can arise from the upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulation of pro-apoptotic proteins (e.g., Bax, Bak).

      • Action: Use western blotting to compare the expression levels of key apoptotic regulatory proteins in sensitive and resistant cells.

      • Solution: If an imbalance is detected, consider co-treatment with agents that target these apoptotic regulators, such as BH3 mimetics (e.g., ABT-737), to re-sensitize the cells.

    • Activation of Pro-Survival Signaling Pathways: Constitutive activation of survival pathways like PI3K/Akt or MAPK/ERK can promote cell survival despite drug treatment.

      • Action: Analyze the phosphorylation status (activation) of key proteins in these pathways (e.g., p-Akt, p-ERK) using western blotting.

      • Solution: If a pathway is hyperactivated, use specific inhibitors for that pathway in combination with this compound.

Experimental Workflow for Investigating Resistance:

G start Observed Resistance to This compound confirm Confirm Drug Potency & Experimental Setup start->confirm investigate Investigate Resistance Mechanisms confirm->investigate efflux Increased Drug Efflux? (Western Blot for ABC Transporters) investigate->efflux apoptosis Altered Apoptosis? (Western Blot for Bcl-2 family) investigate->apoptosis survival Activated Survival Pathways? (Western Blot for p-Akt, p-ERK) investigate->survival solution_efflux Co-treat with ABC Transporter Inhibitor efflux->solution_efflux solution_apoptosis Co-treat with BH3 Mimetic apoptosis->solution_apoptosis solution_survival Co-treat with Pathway Inhibitor survival->solution_survival

Workflow for troubleshooting resistance.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound?

A1: this compound is a kaurane (B74193) diterpenoid that has demonstrated cytotoxic effects against various cancer cell lines.[1][2] The broader class of ent-kaurane diterpenoids is known to induce cell death through apoptosis and ferroptosis.[3] Some related compounds have been shown to induce cell cycle arrest and modulate signaling pathways such as NF-κB and ERK.[4][5][6]

Q2: Are there any known mechanisms of resistance to kaurane diterpenoids?

A2: While specific resistance mechanisms to this compound are not well-documented, general mechanisms of drug resistance in cancer cells are likely to apply. These include:

  • Increased expression of drug efflux pumps (ABC transporters).

  • Alterations in the expression of apoptotic regulatory proteins.

  • Activation of pro-survival signaling pathways.

  • Changes in drug metabolism.

Interestingly, some ent-kaurane diterpenoids have been shown to overcome resistance to other chemotherapeutic agents like cisplatin (B142131) by targeting redox resetting, suggesting a complex interplay with cellular resistance mechanisms.[3]

Q3: How can I develop a resistant cell line to this compound for my studies?

A3: Developing a resistant cell line typically involves continuous or intermittent exposure of a sensitive parental cell line to gradually increasing concentrations of the drug over a prolonged period.[7][8] A general approach is to start treating the cells with a concentration close to the IC50 of the compound and incrementally increase the dose as the cells adapt and resume proliferation.

Q4: What are the typical IC50 values for this compound?

A4: The IC50 values for this compound vary depending on the cell line. For example, it has shown cytotoxicity against various human cancer cell lines at concentrations ranging from 6 to 50 µg/mL.[2]

Quantitative Data

Table 1: Cytotoxicity of this compound in Selected Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)Reference
LNCaPProstate17.63[1][2]
22Rv1Prostate> 6 (active)[2]
HT29Colon> 6 (active)[2]
HCT116Colon> 6 (active)[2]
SW480Colon> 6 (active)[2]
SW620Colon> 6 (active)[2]
MCF-7Breast> 6 (active)[2]

Note: "Active" indicates that the compound showed cytotoxic activity, but a specific IC50 value was not provided in the source.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effect of this compound on a cell line.

Materials:

  • 96-well plates

  • Cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Protocol 2: Analysis of Apoptosis by Annexin V Staining

This protocol is for detecting apoptosis in cells treated with this compound using flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound for the desired time. Include untreated and positive controls.

  • Harvest the cells (including floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Protocol 3: Western Blot Analysis of Signaling Proteins

This protocol is for examining the expression and phosphorylation status of proteins in relevant signaling pathways.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., for p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, P-gp, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound, then wash with cold PBS and lyse with RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Signaling Pathways and Resistance

Potential Signaling Pathways Involved in Resistance:

G cluster_0 Pro-Survival Pathways cluster_1 Apoptotic Pathway compound This compound Apoptosis Apoptosis compound->Apoptosis PI3K PI3K PI3K->compound Resistance via activation Akt Akt PI3K->Akt activates Survival Cell Survival Akt->Survival promotes ERK ERK ERK->compound Resistance via activation ERK->Survival promotes Bcl2 Bcl-2 Bcl2->compound Resistance via upregulation Bcl2->Apoptosis inhibits Bax Bax Bax->Apoptosis promotes

Potential resistance pathways.

Upregulation of Pro-Survival Pathways: In resistant cells, pathways like PI3K/Akt and MAPK/ERK may be constitutively active, overriding the pro-apoptotic signals from the compound.

Alterations in the Apoptotic Machinery: An increased ratio of anti-apoptotic (Bcl-2) to pro-apoptotic (Bax) proteins can raise the threshold for apoptosis induction.

References

Technical Support Center: Enhancing the Bioactivity of ent-17-Hydroxykaur-15-en-19-oic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ent-17-Hydroxykaur-15-en-19-oic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows low cytotoxicity in my cancer cell line. What are the potential reasons?

A1: Low cytotoxicity of your derivative could be due to several factors:

  • Poor Solubility: Ent-kaurane diterpenoids are often lipophilic and have poor aqueous solubility. This can lead to the compound precipitating out of the cell culture medium, reducing its effective concentration.

  • Cell Line Resistance: The target cell line may have intrinsic or acquired resistance mechanisms to the compound's mode of action.

  • Sub-optimal Concentration Range: The concentrations tested may be too low to elicit a cytotoxic response.

  • Short Incubation Time: The duration of exposure may not be sufficient for the compound to induce cell death.

  • Compound Stability: The derivative may be unstable in the cell culture medium over the incubation period.

Q2: How can I improve the solubility of my this compound derivative for in vitro assays?

A2: Improving solubility is a critical step for obtaining reliable in vitro data. Here are some common strategies:

  • Co-solvents: Use a small percentage of a water-miscible organic solvent like DMSO, ethanol, or methanol (B129727) to prepare a stock solution. Ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically ≤ 0.5% v/v).

  • Formulation with Excipients: Complexation with cyclodextrins or formulation into solid dispersions with polymers like PEG or PVP can enhance aqueous solubility.

  • pH Adjustment: For acidic compounds like this compound, adjusting the pH of the medium can improve solubility, although care must be taken to maintain physiological conditions for the cells.

  • Nanoparticle Formulation: Encapsulating the compound in nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility and cellular uptake.

Q3: What are the known signaling pathways activated by ent-kaurane diterpenoids that I should investigate?

A3: Several ent-kaurane diterpenoids have been shown to induce apoptosis through various signaling pathways. Key pathways to investigate for your derivatives include:

  • Mitochondrial (Intrinsic) Pathway: This involves the modulation of Bcl-2 family proteins (e.g., increased Bax/Bcl-2 ratio), leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and caspase-3.[1]

  • Death Receptor (Extrinsic) Pathway: Some derivatives may activate death receptors on the cell surface, leading to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, linking to the mitochondrial pathway.[1][2]

  • MAPK Pathway: Activation of JNK and p38, and inhibition of ERK, are often associated with the induction of apoptosis by ent-kaurane diterpenoids.[3]

  • Reactive Oxygen Species (ROS) Generation: An increase in intracellular ROS levels can be a key upstream event that triggers the activation of pro-apoptotic signaling pathways like JNK.[3]

  • NF-κB Pathway: Inhibition of the NF-κB signaling pathway, which is involved in cell survival and proliferation, has been observed with some ent-kaurane diterpenoids.[4]

Troubleshooting Guides

Guide 1: Inconsistent Results in Cytotoxicity Assays (e.g., MTT, XTT)
Problem Possible Cause Troubleshooting Steps
High variability between replicate wells Uneven cell seeding.Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting.
Compound precipitation.Visually inspect wells for precipitate. Improve solubility using the methods mentioned in FAQ 2.
Incomplete formazan (B1609692) solubilization (MTT assay).Ensure complete dissolution of formazan crystals by vigorous pipetting or longer incubation with the solubilization buffer.
Low signal-to-noise ratio Low cell number.Optimize cell seeding density to ensure the absorbance values are in the linear range of the assay.
Insufficient incubation time with the compound or assay reagent.Optimize incubation times for both the compound treatment and the assay reagent.
False positive or negative results Interference of the compound with the assay reagent.Run a control with the compound in cell-free medium to check for direct reduction of the tetrazolium salt or colorimetric interference.
Guide 2: Difficulty in Detecting Apoptosis
Problem Possible Cause Troubleshooting Steps
No significant increase in apoptotic markers (e.g., caspase activity, Annexin V staining) The compound may induce other forms of cell death (e.g., necrosis, autophagy).Use assays to detect other cell death markers (e.g., LDH assay for necrosis, LC3-II expression for autophagy).
The time point of analysis is not optimal.Perform a time-course experiment to identify the optimal time for detecting apoptosis.
The concentration of the compound is too low or too high.Test a range of concentrations. Very high concentrations may lead to rapid necrosis instead of apoptosis.
Conflicting results between different apoptosis assays Different assays measure different stages of apoptosis.Use a combination of assays that measure early (e.g., Annexin V) and late (e.g., TUNEL) apoptotic events.

Data Presentation

Table 1: Illustrative Cytotoxicity of this compound Derivatives in Human Cancer Cell Lines

Compound Modification MCF-7 IC₅₀ (µM) A549 IC₅₀ (µM) HCT116 IC₅₀ (µM)
Parent Compound -45.2 ± 3.152.8 ± 4.538.7 ± 2.9
Derivative 1 Esterification at C-1922.1 ± 1.828.4 ± 2.319.5 ± 1.5
Derivative 2 Amidation at C-1915.8 ± 1.220.1 ± 1.912.3 ± 1.1
Derivative 3 Oxidation at C-1730.5 ± 2.535.7 ± 3.025.1 ± 2.2
Derivative 4 (in Liposomes) Amidation at C-195.2 ± 0.47.8 ± 0.64.1 ± 0.3

Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes only.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the old medium with 100 µL of fresh medium containing the compounds or vehicle control (e.g., 0.1% DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Caspase-3/7 Activity Assay
  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compounds as described in the MTT assay protocol.

  • Assay Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions (e.g., Caspase-Glo® 3/7 Assay, Promega).

  • Reagent Addition: Add 100 µL of the caspase-3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of cells (can be determined in a parallel plate using a viability assay) and express the results as fold change relative to the vehicle control.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Cell Seeding (96-well plate) treatment Compound Incubation (24-72 hours) cell_seeding->treatment compound_prep Compound Preparation (Serial Dilutions) compound_prep->treatment assay_addition Add Assay Reagent (e.g., MTT, Caspase-Glo) treatment->assay_addition assay_incubation Incubation assay_addition->assay_incubation measurement Measure Signal (Absorbance/Luminescence) assay_incubation->measurement data_analysis Data Analysis (IC50, Fold Change) measurement->data_analysis

Caption: General experimental workflow for in vitro bioactivity assays.

signaling_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_ros ROS Pathway Derivative ent-kaurane Derivative DeathReceptor Death Receptor Derivative->DeathReceptor Bax Bax Derivative->Bax + Bcl2 Bcl-2 Derivative->Bcl2 - ROS ROS Derivative->ROS Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion inhibits CytochromeC Cytochrome c Mitochondrion->CytochromeC release Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 JNK JNK ROS->JNK JNK->Bax Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential apoptotic signaling pathways of ent-kaurane derivatives.

References

Validation & Comparative

Unveiling the Cytotoxic Potential: A Comparative Guide to ent-17-Hydroxykaur-15-en-19-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the cytotoxic effects of ent-17-Hydroxykaur-15-en-19-oic acid and related diterpenoid compounds. The following sections detail its performance against various cancer cell lines, supported by experimental data and protocols, to objectively inform future research and development.

Executive Summary

This compound, a member of the ent-kaurane diterpene family of natural products, has demonstrated notable cytotoxic activity against a range of human cancer cell lines. This guide consolidates available data on its efficacy and compares it with other structurally similar compounds. While specific IC50 values for this compound are not widely published, studies indicate its activity at concentrations between 6 and 50 µg/mL against prostate, colon, and breast cancer cells[1]. Further research into its precise potency and mechanisms of action is warranted, though analysis of related compounds suggests a likely pathway involving the induction of apoptosis through mitochondrial-mediated processes and modulation of key signaling pathways such as NF-κB.

Comparative Cytotoxicity Data

The following tables summarize the available quantitative data on the cytotoxic effects of this compound and other relevant ent-kaurane diterpenes. This allows for a comparative assessment of their potential as anticancer agents.

Table 1: Cytotoxicity of this compound

Cell LineCancer TypeEffective ConcentrationReference
22Rv1Prostate6 - 50 µg/mL
LNCaPProstate6 - 50 µg/mL
HT29Colon6 - 50 µg/mL
HCT116Colon6 - 50 µg/mL
SW480Colon6 - 50 µg/mL
SW620Colon6 - 50 µg/mL
MCF-7Breast6 - 50 µg/mL[1]

Table 2: Comparative Cytotoxicity of Other ent-Kaurane Diterpenes

CompoundCell Line(s)Cancer Type(s)IC50 ValueReference
ent-15-Oxo-kaur-16-en-19-oic acidPC-3Prostate3.7 µg/mL[2][3]
Annoglabasin HLU-1, MCF-7, SK-Mel2, KBLung, Breast, Skin, Oral3.7 - 4.6 µM[1]
12α-methoxy-ent-kaur-9(11),16-dien-19-oic acidHep-G2Liver27.3 ± 1.9 µM[4]
15α-angeloyloxy-16β,17-epoxy-ent-kauran-19-oic acidA549Lung30.7 ± 1.7 µM[4]
Rabdosin BHepG2, GLC-82, HL-60Liver, Lung, LeukemiaMost cytotoxic of 6 tested[5][6]
OridoninHepG2, GLC-82, HL-60Liver, Lung, LeukemiaSecond most cytotoxic[5][6]

Experimental Protocols

The following is a detailed methodology for a standard MTT assay, a colorimetric assay for assessing cell metabolic activity, which is a common method for evaluating the cytotoxic effects of natural compounds.

MTT Cytotoxicity Assay

1. Cell Seeding:

  • Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of the compound are prepared in culture medium to achieve the desired final concentrations.

  • The culture medium from the wells is replaced with 100 µL of the medium containing the different concentrations of the test compound. A control group receives medium with the solvent at the same final concentration as the treated wells.

  • The plate is incubated for a further 24, 48, or 72 hours.

3. MTT Addition and Incubation:

  • After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • The plate is incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

4. Solubilization of Formazan:

  • After the incubation with MTT, the medium is carefully removed.

  • 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • The plate is gently shaken for 15 minutes to ensure complete dissolution.

5. Absorbance Measurement:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • A reference wavelength of 630 nm may be used to subtract background absorbance.

6. Data Analysis:

  • The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Visualizing the Mechanism and Workflow

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway for the cytotoxic action of ent-kaurane diterpenes and a typical experimental workflow for its evaluation.

G cluster_0 Experimental Workflow A Cell Seeding (96-well plate) B Compound Treatment (this compound) A->B C Incubation (24-72 hours) B->C D MTT Assay C->D E Data Analysis (IC50 determination) D->E

Caption: A typical workflow for evaluating the cytotoxicity of a test compound.

G cluster_1 Proposed Signaling Pathway of Cytotoxicity Compound ent-kaurane diterpene NFkB NF-κB Inhibition Compound->NFkB Mitochondria Mitochondrial Dysfunction Compound->Mitochondria Bcl2 Bcl-2 Downregulation NFkB->Bcl2 Bcl2->Mitochondria inhibits CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: A proposed signaling pathway for apoptosis induction by ent-kaurane diterpenes.

Discussion and Future Directions

The available data strongly suggests that this compound possesses cytotoxic properties against various cancer cell lines. The mechanism of action is likely to be similar to other well-studied ent-kaurane diterpenes, such as ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, which induce apoptosis through the mitochondrial pathway and inhibit the pro-survival NF-κB signaling pathway[7][8][9][10][11][12][13].

To further validate the potential of this compound as a therapeutic agent, future research should focus on:

  • Determining precise IC50 values across a broader panel of cancer cell lines.

  • Conducting direct comparative studies against established chemotherapeutic drugs.

  • Elucidating the specific molecular targets and signaling pathways affected by this particular compound.

  • Performing in vivo studies to evaluate its efficacy and safety in animal models.

This guide provides a foundational overview for researchers interested in the cytotoxic potential of this compound. The presented data and protocols offer a starting point for more in-depth investigations that could ultimately lead to the development of novel anticancer therapies.

References

A Comparative Analysis of the Cytotoxic Effects of ent-17-Hydroxykaur-15-en-19-oic Acid and Kaurenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of two kaurane-type diterpenoids: ent-17-Hydroxykaur-15-en-19-oic acid and kaurenoic acid. The information presented is based on available experimental data to assist researchers in evaluating their potential as anticancer agents.

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxic activity of this compound and kaurenoic acid against various human cancer cell lines. It is important to note that direct comparative studies across a wide range of cell lines are limited, and the presented data is compiled from individual research findings.

CompoundCell LineCancer TypeIC50 ValueReference
This compoundLNCaPProstate Cancer17.63 µg/mL[1]
22Rv1Prostate CancerActive (6-50 µg/mL range)
HT29Colon CancerActive (6-50 µg/mL range)
HCT116Colon CancerActive (6-50 µg/mL range)
SW480Colon CancerActive (6-50 µg/mL range)
SW620Colon CancerActive (6-50 µg/mL range)
MCF-7Breast CancerActive (6-50 µg/mL range)
Kaurenoic acidMCF-7Breast Cancer~40% viability reduction at 70 µM
SKBR3Breast Cancer~25% viability reduction at 70 µM
ent-15-oxo-kaur-16-en-19-oic acidPC-3Prostate Cancer3.7 µg/mL

Note: Data for ent-15-oxo-kaur-16-en-19-oic acid, a derivative of kaurenoic acid, is included for comparative purposes due to the limited availability of specific IC50 values for kaurenoic acid in the reviewed literature.

Experimental Protocols

The cytotoxic effects of these compounds are typically evaluated using standard in vitro assays. Below are detailed methodologies for two commonly employed experiments.

Cell Viability and Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Stock solutions of this compound and kaurenoic acid are prepared in dimethyl sulfoxide (B87167) (DMSO). The compounds are then serially diluted in culture medium to achieve a range of final concentrations. The culture medium is removed from the wells and replaced with 100 µL of the medium containing the test compounds. Control wells receive medium with DMSO at the same final concentration as the treated wells (typically <0.5%).

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C and 5% CO₂.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well. The plates are then incubated for an additional 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected. Adherent cells are detached using a gentle, non-enzymatic cell dissociation solution. The cells are then pelleted by centrifugation (e.g., 300 x g for 5 minutes) and washed twice with cold PBS.

  • Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC (5 µL) and Propidium Iodide (PI) staining solution (5 µL) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: An additional 400 µL of 1X Annexin V binding buffer is added to each sample. The stained cells are then analyzed by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

  • Data Analysis: The percentage of cells in each quadrant is quantified using appropriate flow cytometry software.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of these kaurane (B74193) diterpenoids are mediated through the induction of apoptosis via distinct signaling cascades.

Proposed Apoptotic Pathway for this compound and Related Compounds

Studies on closely related kaurane diterpenoids suggest that their cytotoxic action involves the intrinsic (mitochondrial) pathway of apoptosis and the inhibition of the pro-survival NF-κB signaling pathway.

G cluster_extracellular cluster_cytoplasm cluster_mitochondrion compound This compound NFkB_Inhibition NF-κB Inhibition compound->NFkB_Inhibition Bax Bax (Pro-apoptotic) ⬆ compound->Bax Bcl2 Bcl-2 (Anti-apoptotic) ⬇ NFkB_Inhibition->Bcl2 Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytC_release Cytochrome c Release Casp9 Caspase-9 Activation CytC_release->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Mitochondrion->CytC_release G cluster_extracellular cluster_cytoplasm compound Kaurenoic Acid p53 p53 Activation compound->p53 ROS ROS Generation ⬆ compound->ROS Casp_Activation Caspase Activation p53->Casp_Activation ER_Stress ER Stress ROS->ER_Stress ER_Stress->Casp_Activation Apoptosis Apoptosis Casp_Activation->Apoptosis G cluster_workflow Experimental Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Compound Treatment (this compound or Kaurenoic Acid) cell_culture->treatment cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity_assay ic50_determination IC50 Determination cytotoxicity_assay->ic50_determination apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) ic50_determination->apoptosis_assay pathway_analysis Signaling Pathway Analysis (Western Blot, etc.) apoptosis_assay->pathway_analysis end End pathway_analysis->end

References

Unveiling the Bioactive Potential: A Comparative Analysis of ent-Kaurane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Biological Activities of a Versatile Class of Natural Products

Ent-kaurane diterpenoids, a diverse group of natural compounds predominantly isolated from plants of the Isodon genus, have garnered significant scientific interest due to their wide array of potent biological activities.[1] This guide provides a comparative overview of the anticancer, anti-inflammatory, and antimicrobial properties of various ent-kaurane diterpenoids, supported by quantitative experimental data. Detailed methodologies for key biological assays are presented to facilitate reproducible research, and major signaling pathways are visualized to elucidate their mechanisms of action.

Quantitative Comparison of Bioactivities

The efficacy of different ent-kaurane diterpenoids varies significantly depending on their chemical structure and the biological context. The following tables summarize the cytotoxic, anti-inflammatory, and antimicrobial activities of selected compounds, providing a quantitative basis for comparison.

Table 1: Cytotoxic Activity of ent-Kaurane Diterpenoids against Cancer Cell Lines

The cytotoxic effects are presented as IC50 values (the concentration required to inhibit the growth of 50% of cells). Lower IC50 values indicate higher potency.

CompoundCancer Cell LineIC50 (µM)Reference
Oridonin (B1677485)HeLa (Cervical Cancer)Dose-dependent[2]
OridoninUM1 (Oral Squamous Cell Carcinoma)Dose-dependent[3]
OridoninSCC25 (Oral Squamous Cell Carcinoma)Dose-dependent[3]
OridoninTE-8 (Esophageal Squamous Cell Carcinoma)3.00 ± 0.46 (72h)[4]
OridoninTE-2 (Esophageal Squamous Cell Carcinoma)6.86 ± 0.83 (72h)[4]
OridoninAGS (Gastric Cancer)See Table 1 in source[5]
OridoninHGC27 (Gastric Cancer)See Table 1 in source[5]
OridoninMGC803 (Gastric Cancer)See Table 1 in source[5]
Oridonin Analog (Compound 11)HCC-1806 (Breast Cancer)0.18[6]
Oridonin Analog (Compound 5)HCT-116 (Colon Cancer)0.16[6]
Oridonin Analog (Compound 9)BEL-7402 (Liver Cancer)0.50[6]
Oridonin Analog (Compound 10)K562 (Leukemia)0.95[6]
Oridonin Analog (Compound 17)K562 (Leukemia)0.39[6]
Oridonin Analog (Compound 17)BEL-7402 (Liver Cancer)1.39[6]
Kaurenoic AcidMDA-MB-231 (Breast Cancer)Dose-dependent[7]
Kaurenoic AcidMCF-7 (Breast Cancer)Dose-dependent[7]
Kongeniod AHL-60 (Leukemia)0.47[8]
Kongeniod BHL-60 (Leukemia)0.58[8]
Kongeniod CHL-60 (Leukemia)1.27[8]
Isowikstroemin AVarious human tumor cell lines0.9 - 7.0[9]
Isowikstroemin BVarious human tumor cell lines0.9 - 7.0[9]
Isowikstroemin CVarious human tumor cell lines0.9 - 7.0[9]
Isowikstroemin DVarious human tumor cell lines0.9 - 7.0[9]
Amethystoidin AK562 (Leukemia)0.69 µg/mL[10]
Table 2: Anti-inflammatory Activity of ent-Kaurane Diterpenoids

The anti-inflammatory activity is primarily assessed by the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The data is presented as IC50 values for NO inhibition.

CompoundCell LineIC50 (µM) for NO InhibitionReference
Xerophilusin ARAW 264.70.60[11]
Xerophilusin BRAW 264.70.23[11]
Longikaurin BRAW 264.70.44[11]
Xerophilusin FRAW 264.70.67[11]
Unnamed ent-kaurane diterpenoidsRAW 264.70.042 - 8.22[12]
Compound 1 (Isodon serra)BV-215.6[13]
Compound 9 (Isodon serra)BV-27.3[13]
Compound 9 (Isodon henryi)RAW 264.715.99 ± 0.75[14]
Compound 13 (Isodon henryi)RAW 264.718.19 ± 0.42[14]
Table 3: Antimicrobial Activity of ent-Kaurane Diterpenoids

The antimicrobial potential is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
Kaurenoic AcidStreptococcus sobrinus10[15]
Kaurenoic AcidStreptococcus mutans10[15]
Kaurenoic AcidStreptococcus mitis10[15]
Kaurenoic AcidStreptococcus sanguinis10[15]
Kaurenoic AcidLactobacillus casei10[15]
Kaurenoic AcidStreptococcus salivarius100[15]
Kaurenoic AcidEnterococcus faecalis200[15]
Sigesbeckin AMRSA64[16]
Sigesbeckin AVRE64[16]
Compound 5 (Sigesbeckia orientalis)MRSA64[16]
Compound 5 (Sigesbeckia orientalis)VRE64[16]

Key Signaling Pathways and Mechanisms of Action

Ent-kaurane diterpenoids exert their biological effects by modulating various intracellular signaling pathways critical for cell survival, proliferation, and inflammation.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers. Several ent-kaurane diterpenoids, notably Oridonin, have been shown to inhibit this pathway.[3] Oridonin has been observed to suppress the phosphorylation of PI3K and Akt, leading to the downstream inhibition of proteins that promote cell survival and proliferation.[3] This inhibition ultimately contributes to the induction of apoptosis in cancer cells.

PI3K_Akt_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Oridonin Oridonin Oridonin->PI3K inhibits Oridonin->Akt inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by Oridonin.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in regulating the inflammatory response. In response to stimuli like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), leading to nitric oxide (NO) production. Several ent-kaurane diterpenoids have demonstrated potent anti-inflammatory activity by inhibiting the NF-κB pathway.[11] They can prevent the degradation of IκBα, an inhibitory protein, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[11] This leads to a reduction in the expression of pro-inflammatory mediators.

NFkB_Pathway cluster_cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa p NFkB NF-κB (p65/p50) NFkB_active NF-κB (p65/p50) NFkB->NFkB_active activation Nucleus Nucleus NFkB_active->Nucleus translocation iNOS iNOS (Pro-inflammatory genes) Nucleus->iNOS transcription NO NO iNOS->NO ent_kaurane ent-Kaurane Diterpenoids ent_kaurane->IKK inhibit ent_kaurane->NFkB_active inhibit translocation

Caption: Inhibition of the NF-κB signaling pathway by ent-kaurane diterpenoids.

Detailed Experimental Protocols

To ensure the reproducibility of the cited data, detailed methodologies for the key assays are provided below.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the ent-kaurane diterpenoids and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Formazan Solubilization: After incubation, carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay using Griess Reagent)

This assay measures the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Principle: The Griess reagent converts nitrite into a deep purple azo compound, and the intensity of the color is proportional to the nitrite concentration.[17]

Protocol:

  • Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the ent-kaurane diterpenoids for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; typically 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[17]

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540-550 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control. The IC50 value is then calculated.

Caption: Experimental workflow for the nitric oxide inhibition assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well plate, and a standardized inoculum of the test microorganism is added. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[18]

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria) from a fresh culture, typically adjusted to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the ent-kaurane diterpenoid in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include positive (broth with bacteria, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Caption: Experimental workflow for MIC determination by broth microdilution.

References

A Researcher's Guide to the Validation of Bioassays for Natural Product Screening

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel therapeutics from natural sources, the reliability of screening bioassays is paramount. This guide provides a comprehensive comparison of commonly employed bioassays, their validation parameters, and the experimental protocols necessary to ensure data integrity. The information is tailored for researchers, scientists, and drug development professionals engaged in the exploration of natural products.

Section 1: Comparison of Bioassay Performance

The selection of an appropriate bioassay is a critical first step in natural product screening. The choice depends on the research question, the target of interest, and the desired throughput. This section compares the performance of common bioassay types based on key validation parameters.

Table 1: Quantitative Comparison of Bioassay Validation Parameters

Bioassay TypeAccuracy (% Recovery)Precision (RSD %)Linearity (R²)Range
Enzyme-Based Assays
e.g., Kinase Inhibition90-110%< 15%> 0.99Typically 2-3 log concentrations
Cell-Based Assays
Cytotoxicity (e.g., MTT)85-115%< 20%> 0.98Typically 1-2 log concentrations
Reporter Gene Assays90-110%< 15%> 0.99Typically 2-3 log concentrations
Cell-Based Potency Assay (CBPA)104%[1]Intermediate: 9.2%, Repeatability: 6.9%[1]0.998[1]50-200% of target[1]
High-Throughput Screening (HTS)
General PerformanceTarget-dependent< 20%Assay-dependentTypically single concentration

Note: The values presented in this table are typical ranges and may vary depending on the specific assay, target, and laboratory conditions. They serve as a general guide for comparing the expected performance of different bioassay types.

Section 2: Experimental Protocols for Bioassay Validation

Rigorous validation is essential to ensure that a bioassay is suitable for its intended purpose. This section outlines the detailed methodologies for assessing key validation parameters.

2.1 Accuracy

Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by determining the percent recovery of a known amount of a reference standard spiked into the sample matrix.

  • Protocol:

    • Prepare a stock solution of a well-characterized reference compound.

    • Spike a known concentration of the reference compound into the assay matrix at a minimum of three different concentration levels (low, medium, and high) within the expected assay range.

    • Perform the bioassay on the spiked samples and a non-spiked control.

    • Calculate the percent recovery for each concentration level using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100

    • The mean percent recovery across all levels should fall within an acceptable range, typically 80-120%. For a cell-based potency assay, an accuracy of 104% has been reported[1].

2.2 Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV).

  • Repeatability (Intra-assay Precision):

    • Prepare a homogeneous sample of a known active compound.

    • Analyze a minimum of six replicates of the sample within the same assay run.

    • Calculate the mean, standard deviation, and RSD (%) for the replicate measurements.

    • The RSD should be within an acceptable limit, typically less than 15-20%. For a cell-based potency assay, a repeatability of 6.9% RSD has been demonstrated[1].

  • Intermediate Precision (Inter-assay Precision):

    • Assess the variation of the assay over different days, by different analysts, and with different equipment.

    • Analyze the same homogeneous sample on at least three different days by two different analysts.

    • Calculate the overall RSD for all measurements.

    • The inter-assay RSD should be within an acceptable limit, generally below 20%. An intermediate precision of 9.2% RSD has been reported for a cell-based potency assay[1].

2.3 Linearity and Range

Linearity is the ability of the assay to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Protocol:

    • Prepare a dilution series of a reference standard consisting of at least five concentrations.

    • Perform the bioassay on each concentration in triplicate.

    • Plot the mean response versus the concentration and perform a linear regression analysis.

    • The coefficient of determination (R²) should be close to 1 (typically >0.98) to demonstrate linearity. A cell-based potency assay has shown an R-square value of 0.998[1].

    • The range is the concentration interval over which the assay is demonstrated to be linear, accurate, and precise. A validated range of 50% to 200% of the labeled claim has been established for a cell-based potency assay[1].

2.4 Specificity (Selectivity)

Specificity is the ability of the assay to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Analyze samples of structurally related but inactive compounds to ensure they do not produce a response in the assay.

    • Test for interference by spiking the sample with potentially interfering substances from the natural product extract matrix.

    • The presence of these substances should not significantly alter the assay results for the active compound.

Section 3: Visualizing Workflows and Pathways

Diagrams are powerful tools for understanding complex biological processes and experimental procedures. The following diagrams were generated using the Graphviz DOT language to illustrate key concepts in natural product screening.

G cluster_0 Natural Product Extract cluster_1 Screening cluster_2 Bioassay-Guided Fractionation cluster_3 Compound Identification NP_Extract Crude Natural Product Extract Primary_Screen Primary Bioassay (e.g., HTS) NP_Extract->Primary_Screen Hit_Confirmation Hit Confirmation Primary_Screen->Hit_Confirmation Dose_Response Dose-Response Analysis Hit_Confirmation->Dose_Response Fractionation Chromatographic Fractionation Dose_Response->Fractionation Active_Fraction Bioassay of Fractions Fractionation->Active_Fraction Isolation Isolation of Active Compound Active_Fraction->Isolation Structure_Elucidation Structure Elucidation (e.g., NMR, MS) Isolation->Structure_Elucidation

Caption: Experimental workflow for bioassay-guided fractionation of natural products.

G Ligand Natural Product Receptor Cell Surface Receptor Ligand->Receptor G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Protein_Kinase Protein Kinase A Second_Messenger->Protein_Kinase Target_Protein Target Protein Protein_Kinase->Target_Protein Cellular_Response Cellular Response Target_Protein->Cellular_Response

Caption: A generic G-protein coupled receptor (GPCR) signaling pathway.

G cluster_precision Precision Types Validation_Parameter Bioassay Validation Parameter Accuracy Accuracy Validation_Parameter->Accuracy Precision Precision Validation_Parameter->Precision Linearity Linearity Validation_Parameter->Linearity Range Range Validation_Parameter->Range Specificity Specificity Validation_Parameter->Specificity Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate_Precision Intermediate Precision (Inter-assay) Precision->Intermediate_Precision

References

Cross-Validation of ent-17-Hydroxykaur-15-en-19-oic Acid's Anti-Cancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the anti-cancer properties of ent-17-Hydroxykaur-15-en-19-oic acid and its structural analog, providing key experimental data and mechanistic insights for researchers in drug discovery and development.

While research on the specific anti-cancer activities of this compound is emerging, a significant body of evidence supports the potent anti-proliferative and pro-apoptotic effects of its close structural analog, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (referred to as 5F). This guide presents the available cytotoxicity data for this compound and offers a detailed comparative analysis of the well-documented anti-cancer mechanisms of 5F, providing a valuable reference for further investigation into this class of compounds.

Cytotoxicity Profile of this compound

Initial studies have demonstrated the cytotoxic potential of this compound across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy in prostate, colon, and breast cancer cells.[1]

Cell LineCancer TypeIC50 (µg/mL)
22Rv1Prostate CancerNot Specified
LNCaPProstate Cancer17.63
HT29Colon CancerNot Specified
HCT116Colon CancerNot Specified
SW480Colon CancerNot Specified
SW620Colon CancerNot Specified
MCF-7Breast CancerNot Specified

Table 1: In vitro Cytotoxicity of this compound. This table summarizes the reported IC50 values for this compound in various human cancer cell lines. Data is limited, with specific IC50 values not available for all tested cell lines in the reviewed literature.

Mechanistic Insights from a Structural Analog: ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F)

Due to the limited availability of detailed mechanistic data for this compound, we will now delve into the extensively studied anti-cancer activities of its close analog, 5F. This compound has been shown to induce apoptosis and cell cycle arrest in various cancer models through the modulation of key signaling pathways.

Induction of Apoptosis

5F has been demonstrated to be a potent inducer of apoptosis in multiple cancer cell lines, including nasopharyngeal, laryngeal, and lung cancer.[2][3][4] The mechanism primarily involves the intrinsic or mitochondrial pathway of apoptosis.

Key Experimental Observations:

  • Morphological Changes: Treatment with 5F leads to characteristic apoptotic morphology, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[4]

  • DNA Fragmentation: Increased DNA fragmentation, a hallmark of apoptosis, has been observed in cells treated with 5F.[4]

  • Annexin V Staining: Flow cytometry analysis using Annexin V staining confirms the externalization of phosphatidylserine, an early apoptotic event.[2]

  • Caspase Activation: 5F treatment leads to the activation of key executioner caspases, such as caspase-3.[5]

Cell LineCancer TypeTreatment Concentration (µg/mL)Apoptotic Cells (%)
CNE-2ZNasopharyngeal Carcinoma55.1
1013.4
2018.9
4055.0
8027.4

Table 2: Dose-Dependent Induction of Apoptosis by 5F in CNE-2Z Cells. This table shows the percentage of apoptotic cells as determined by Annexin V staining after 24 hours of treatment with varying concentrations of 5F.[2]

Cell Cycle Arrest

In addition to inducing apoptosis, 5F has been shown to cause cell cycle arrest, primarily at the G2/M phase, in cancer cells.[6][7] This prevents the cells from progressing through mitosis and ultimately leads to cell death.

Key Experimental Observations:

  • Flow Cytometry Analysis: Propidium iodide staining followed by flow cytometry reveals a significant accumulation of cells in the G2/M phase of the cell cycle following 5F treatment.[8]

  • Modulation of Cell Cycle Regulatory Proteins: The expression of proteins involved in cell cycle progression is altered by 5F. For instance, an increase in the expression of p21 has been reported in some cell lines.[7]

Cell LineCancer TypeTreatment Concentration (µg/mL)% Cells in G2/M Phase
A549Lung Cancer20Increased
CNE-2ZNasopharyngeal Carcinoma20Increased

Table 3: Induction of G2/M Cell Cycle Arrest by 5F. This table summarizes the effect of 5F on the cell cycle distribution in different cancer cell lines.

Signaling Pathway Modulation by 5F

The anti-cancer effects of 5F are mediated through its interaction with critical intracellular signaling pathways, most notably the NF-κB and MAPK pathways.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, cell survival, and proliferation, and its aberrant activation is common in many cancers. 5F has been shown to inhibit this pathway, contributing to its pro-apoptotic effects.[3][6]

Mechanism of NF-κB Inhibition:

  • Inhibition of IκBα Degradation: 5F prevents the degradation of IκBα, the inhibitory subunit of NF-κB. This keeps NF-κB sequestered in the cytoplasm and prevents its translocation to the nucleus.[3]

  • Downregulation of NF-κB Target Genes: By inhibiting NF-κB activation, 5F leads to the downregulation of anti-apoptotic proteins such as Bcl-2.[2]

NF_kB_Inhibition 5F 5F IκBα Degradation IκBα Degradation 5F->IκBα Degradation Inhibits NF-κB Nuclear Translocation NF-κB Nuclear Translocation IκBα Degradation->NF-κB Nuclear Translocation Prevents Bcl-2 Expression Bcl-2 Expression NF-κB Nuclear Translocation->Bcl-2 Expression Downregulates Apoptosis Apoptosis Bcl-2 Expression->Apoptosis Promotes

Figure 1: Simplified diagram of the inhibition of the NF-κB signaling pathway by 5F, leading to apoptosis.

Modulation of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. The effect of 5F on the MAPK pathway appears to be cell-type specific. In some cancer cells, such as anaplastic thyroid carcinoma, 5F induces apoptosis through the activation of JNK, while ERK and p38 activation act as survival signals.[5]

MAPK_Modulation 5F 5F JNK JNK 5F->JNK ERK ERK 5F->ERK p38 p38 5F->p38 Apoptosis Apoptosis JNK->Apoptosis Promotes Cell Survival Cell Survival ERK->Cell Survival Promotes p38->Cell Survival Promotes

Figure 2: Context-dependent modulation of the MAPK pathway by 5F in anaplastic thyroid carcinoma cells.

Experimental Protocols

To facilitate the cross-validation and replication of these findings, detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound for the desired time periods (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Treat cells with the test compound for the specified duration.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1x10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Treat cells with the test compound for the desired time.

  • Harvest the cells and wash with PBS.

  • Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

  • Wash the cells with PBS and resuspend in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis
  • Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow Cancer Cell Culture Cancer Cell Culture Compound Treatment Compound Treatment Cancer Cell Culture->Compound Treatment Cell Viability (MTT) Cell Viability (MTT) Compound Treatment->Cell Viability (MTT) Apoptosis (Annexin V) Apoptosis (Annexin V) Compound Treatment->Apoptosis (Annexin V) Cell Cycle (PI) Cell Cycle (PI) Compound Treatment->Cell Cycle (PI) Protein Expression (Western Blot) Protein Expression (Western Blot) Compound Treatment->Protein Expression (Western Blot) Data Analysis Data Analysis Cell Viability (MTT)->Data Analysis Apoptosis (Annexin V)->Data Analysis Cell Cycle (PI)->Data Analysis Protein Expression (Western Blot)->Data Analysis

Figure 3: General experimental workflow for evaluating the anti-cancer activity of a test compound.

Conclusion and Future Directions

The available data indicates that this compound possesses cytotoxic activity against various cancer cell lines. While detailed mechanistic studies on this specific compound are limited, the extensive research on its structural analog, 5F, provides a strong rationale for its further investigation as a potential anti-cancer agent. The pro-apoptotic and cell cycle inhibitory effects of 5F, mediated through the modulation of key signaling pathways like NF-κB and MAPK, highlight promising avenues for the development of novel cancer therapeutics based on the kaurane (B74193) diterpenoid scaffold.

Future research should focus on elucidating the specific molecular mechanisms of this compound, including its effects on apoptosis, cell cycle progression, and key signaling pathways in a broader range of cancer models. Direct comparative studies with established chemotherapeutic agents and other kaurane diterpenoids will be crucial to fully assess its therapeutic potential.

References

A Comparative Analysis of Diterpenoids from the Annonaceae Family: Structure, Bioactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the diverse diterpenoids isolated from the Annonaceae family, offering a comparative look at their biological activities. This guide summarizes key quantitative data, details experimental methodologies, and visualizes associated signaling pathways to support further research and development.

The Annonaceae family, a large group of flowering plants found primarily in tropical and subtropical regions, is a rich source of structurally diverse secondary metabolites, including a significant number of diterpenoids.[1] These compounds, particularly those with an ent-kaurane skeleton, have garnered considerable attention for their wide range of promising pharmacological activities. This guide provides a comparative overview of the cytotoxic, anti-inflammatory, and antimicrobial properties of selected diterpenoids from various Annonaceae species, supported by experimental data to facilitate research and drug discovery efforts.

Cytotoxic Activity of Annonaceae Diterpenoids

Ent-kaurane diterpenoids isolated from the Annonaceae family have demonstrated significant cytotoxic effects against various human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several of these compounds, offering a quantitative comparison of their potency.

DiterpenoidPlant SourceCancer Cell LineIC50 (µM)Reference
Annoglabasin HAnnona glabraLU-1 (Lung)3.7[2][3]
MCF-7 (Breast)4.1[2][3]
SK-Mel2 (Melanoma)4.6[2][3]
KB (Oral Epidermoid)3.9[2][3]
ent-3β-hydroxy-kaur-16-en-19-alAnnona vepretorumK562 (Leukemia)2.49 (µg/mL)[[“]]
B16-F10 (Melanoma)21.02 (µg/mL)[[“]]
Kaurenoic acidAnnona squamosaMCF-7 (Breast)~70 (for 40% death)[1]
SKBR3 (Breast)~70 (for 25% death)[1]
Cunabic acidAnnona glabraSMMC-7721 (Hepatoma)Not specified, but induced 43.31% apoptosis[5]
ent-kauran-19-al-17-oic acidAnnona glabraSMMC-7721 (Hepatoma)Not specified, but induced 24.95% apoptosis[5]

Anti-inflammatory Properties of Annonaceae Diterpenoids

Certain diterpenoids from the Annonaceae family exhibit notable anti-inflammatory activities. Xylopic acid, isolated from Xylopia aethiopica, has been a particular focus of study.

DiterpenoidPlant SourceAssayIC50 / EffectReference
Xylopic acidXylopia aethiopicaProtein denaturation15.55 µg/mL[[“]][6]
Carrageenan-induced paw edemaInhibition of maximal and average edema[2][[“]]
Histamine, Serotonin, Bradykinin, PGE2-induced paw edemaInhibition of edema[2][[“]]

Antimicrobial Activity of Annonaceae Diterpenoids

Diterpenoids and extracts from Annonaceae species have also been evaluated for their ability to inhibit the growth of various pathogenic microorganisms. The minimum inhibitory concentration (MIC) is a key metric for this activity.

Diterpenoid/ExtractPlant SourceMicroorganismMIC (µg/mL)Reference
Kaurenoic acidAnnona senegalensisBacteria30-180[7]
Chloroform bark extractAnnona muricataGram-positive and Gram-negative bacteria75-120[8]

Experimental Protocols

Cytotoxicity Testing: MTT Assay

The cytotoxic activity of diterpenoids is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the diterpenoid compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[1][9][10][11]

Anti-inflammatory Activity: COX-2 Inhibition Assay

The anti-inflammatory potential can be evaluated by measuring the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

  • Reagent Preparation: Prepare the assay buffer, heme, and the COX-2 enzyme solution.

  • Inhibitor Addition: Add the test diterpenoid compounds at various concentrations to the reaction wells. A known COX-2 inhibitor (e.g., celecoxib) is used as a positive control.

  • Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the negative control.

  • Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.

  • Detection: The product of the enzymatic reaction (e.g., Prostaglandin (B15479496) G2) is detected using a fluorometric probe. The fluorescence is measured kinetically.

  • Data Analysis: The rate of reaction is calculated, and the percentage of inhibition by the test compounds is determined relative to the enzyme control. The IC50 value is then calculated.[12][13][14][15][16]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of the diterpenoids against various microorganisms is often determined using the broth microdilution method.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The diterpenoid is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the diterpenoid that completely inhibits visible growth of the microorganism.[8]

Signaling Pathways and Mechanisms of Action

The biological activities of diterpenoids from the Annonaceae family are underpinned by their interactions with various cellular signaling pathways.

Apoptosis Induction by Cytotoxic Diterpenoids

Several ent-kaurane diterpenoids exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. The mechanism often involves the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 activates Executioner Caspases (e.g., Caspase-3) Executioner Caspases (e.g., Caspase-3) Caspase-8->Executioner Caspases (e.g., Caspase-3) activates Mitochondrion Mitochondrion Caspase-9 Caspase-9 Mitochondrion->Caspase-9 activates Bax Bax Bax->Mitochondrion promotes cytochrome c release Bcl-2 Bcl-2 Bcl-2->Mitochondrion inhibits Caspase-9->Executioner Caspases (e.g., Caspase-3) activates ent-Kaurane Diterpenoids ent-Kaurane Diterpenoids ent-Kaurane Diterpenoids->Caspase-8 may activate ent-Kaurane Diterpenoids->Bcl-2 downregulates ent-Kaurane Diterpenoids->Caspase-9 may activate p53 p53 ent-Kaurane Diterpenoids->p53 activates p53->Bax upregulates Apoptosis Apoptosis Executioner Caspases (e.g., Caspase-3)->Apoptosis

Caption: Apoptosis induction by ent-kaurane diterpenoids.

Studies have shown that some kaurane (B74193) derivatives can increase the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while decreasing the levels of the anti-apoptotic protein Bcl-2. This shifts the balance towards apoptosis. The activation of initiator caspases, such as caspase-8 and caspase-9, leads to the activation of executioner caspases like caspase-3, ultimately resulting in cell death. Kaurenoic acid, for example, has shown selective cytotoxicity towards breast cancer cells, with its mechanism of action appearing to involve the p53 protein.[1] Furthermore, some diterpenoids from Annona glabra have been shown to up-regulate Bax and down-regulate Bcl-2 expression.[5]

Inhibition of Pro-inflammatory Pathways

The anti-inflammatory effects of diterpenoids like xylopic acid are mediated through the inhibition of key inflammatory pathways. This includes the suppression of pro-inflammatory mediators and the modulation of inflammatory signaling cascades.

anti_inflammatory_pathway cluster_stimuli Inflammatory Stimuli cluster_mediators Inflammatory Mediators Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-2 Inflammation Inflammation Prostaglandins->Inflammation Histamine, Serotonin, Bradykinin Histamine, Serotonin, Bradykinin Histamine, Serotonin, Bradykinin->Inflammation Xylopic Acid Xylopic Acid Xylopic Acid->Histamine, Serotonin, Bradykinin inhibits release/action Phospholipase A2 Phospholipase A2 Xylopic Acid->Phospholipase A2 inhibits COX-2 COX-2 Xylopic Acid->COX-2 inhibits NF-κB Pathway NF-κB Pathway Xylopic Acid->NF-κB Pathway inhibits Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB Pathway->Pro-inflammatory Cytokines (TNF-α, IL-6) induces expression Pro-inflammatory Cytokines (TNF-α, IL-6)->Inflammation

Caption: Anti-inflammatory mechanism of xylopic acid.

Xylopic acid has been shown to inhibit the action of several pro-inflammatory mediators, including histamine, serotonin, bradykinin, and prostaglandin E2.[2][[“]][6] Its mechanism may involve the inhibition of phospholipase A2, an enzyme that releases arachidonic acid from cell membranes, which is a precursor for prostaglandins.[3] Furthermore, there is evidence that kaurane diterpenes can inhibit the NF-κB signaling pathway, a crucial regulator of the expression of pro-inflammatory cytokines like TNF-α and IL-6.

Experimental Workflow for Bioactivity Screening

The process of identifying and characterizing bioactive diterpenoids from Annonaceae species typically follows a systematic workflow.

experimental_workflow Plant Material Collection (Annonaceae species) Plant Material Collection (Annonaceae species) Extraction and Fractionation Extraction and Fractionation Plant Material Collection (Annonaceae species)->Extraction and Fractionation Isolation of Diterpenoids (e.g., Chromatography) Isolation of Diterpenoids (e.g., Chromatography) Extraction and Fractionation->Isolation of Diterpenoids (e.g., Chromatography) Structure Elucidation (NMR, MS) Structure Elucidation (NMR, MS) Isolation of Diterpenoids (e.g., Chromatography)->Structure Elucidation (NMR, MS) Bioactivity Screening Bioactivity Screening Structure Elucidation (NMR, MS)->Bioactivity Screening Cytotoxicity Assays (e.g., MTT) Cytotoxicity Assays (e.g., MTT) Bioactivity Screening->Cytotoxicity Assays (e.g., MTT) Anti-inflammatory Assays (e.g., COX-2 inhibition) Anti-inflammatory Assays (e.g., COX-2 inhibition) Bioactivity Screening->Anti-inflammatory Assays (e.g., COX-2 inhibition) Antimicrobial Assays (e.g., MIC determination) Antimicrobial Assays (e.g., MIC determination) Bioactivity Screening->Antimicrobial Assays (e.g., MIC determination) Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity Assays (e.g., MTT)->Mechanism of Action Studies Anti-inflammatory Assays (e.g., COX-2 inhibition)->Mechanism of Action Studies Antimicrobial Assays (e.g., MIC determination)->Mechanism of Action Studies Signaling Pathway Analysis Signaling Pathway Analysis Mechanism of Action Studies->Signaling Pathway Analysis Lead Compound Identification Lead Compound Identification Signaling Pathway Analysis->Lead Compound Identification

Caption: General workflow for diterpenoid drug discovery.

This guide provides a snapshot of the current research on diterpenoids from the Annonaceae family. The presented data highlights the significant potential of these compounds as leads for the development of new therapeutic agents. Further comparative studies across a wider range of diterpenoids and species are warranted to fully elucidate their structure-activity relationships and therapeutic promise.

References

Validating the Apoptotic Mechanism of ent-17-Hydroxykaur-15-en-19-oic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the apoptotic mechanism induced by ent-17-Hydroxykaur-15-en-19-oic acid and its structurally related ent-kaurane diterpenoids. While direct mechanistic studies on this compound are limited, extensive research on analogous compounds provides a strong framework for understanding its potential as an apoptosis-inducing agent. This document summarizes the available data, compares it with other known apoptosis inducers, and provides detailed experimental protocols for validation.

Performance Comparison: ent-Kaurane Diterpenoids vs. Standard Apoptosis Inducers

This compound has demonstrated cytotoxic effects against a variety of human cancer cell lines, including prostate (22Rv1, LNCaP), colon (HT29, HCT116, SW480, SW620), and breast (MCF-7) tumor cells at concentrations ranging from 6 to 50 µg/mL[1]. The pro-apoptotic activity of structurally similar ent-kaurane diterpenoids is well-documented, primarily involving the mitochondrial pathway of apoptosis.

Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of various ent-kaurane diterpenoids across different cancer cell lines. This data provides a benchmark for evaluating the potency of this compound.

CompoundCell LineIC50 (µM)Reference
ent-1β-hydroxy-9(11),16-kauradien-15-oneHL-6040[2]
ent-9(11),16-kauradiene-12,15-dioneHL-601.8[2]
Rearranged ent-kaurane-type diterpeneHL-605.5[2]
ent-15-oxo-kaur-16-en-19-oic acidPC-3~11.5 (3.7 µg/ml)[3]
HenryinHCT-116, HepG2, A2780, NCI-H1650, BGC-8231.31–2.07[4]
KamebaninHCT-116, HepG2, A2780, NCI-H1650, BGC-8231.09–8.53[4]
Reniformin CHCT-116, HepG2, A2780, NCI-H1650, BGC-8231.09–8.53[4]
Mechanistic Comparison with Other Apoptosis Inducers

Based on studies of related compounds, the apoptotic mechanism of this compound is likely to share similarities with other ent-kaurane diterpenoids, which primarily act through the intrinsic (mitochondrial) pathway. The table below compares this proposed mechanism with well-established apoptosis inducers.

Featureent-Kaurane Diterpenoids (Proposed)DoxorubicinPaclitaxel
Primary Target Mitochondria, NF-κB, MAPK pathwaysDNA (intercalation), Topoisomerase IIMicrotubules
Key Signaling Events ROS generation, JNK activation, NF-κB inhibitionDNA damage response, p53 activationMitotic arrest, Bcl-2 phosphorylation
Bcl-2 Family Modulation Downregulation of Bcl-2, Up-regulation of Baxp53-mediated upregulation of BaxPhosphorylation and inactivation of Bcl-2
Caspase Activation Caspase-9, Caspase-3, Caspase-8Caspase-9, Caspase-3Caspase-9, Caspase-3
Cell Cycle Arrest G2/M phaseG2/M phaseG2/M phase

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound-Induced Apoptosis

The following diagram illustrates the putative signaling cascade initiated by this compound, based on data from analogous compounds.

G cluster_0 Cellular Stress cluster_1 Signaling Cascade cluster_2 Mitochondrial Regulation cluster_3 Execution Phase This compound This compound ROS ROS This compound->ROS NFkB NF-κB Inhibition This compound->NFkB JNK JNK ROS->JNK Bax Bax (up) JNK->Bax Bcl2 Bcl-2 (down) NFkB->Bcl2 inhibition of transcription Mito Mitochondrial Membrane Potential (Loss) Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis G cluster_0 Initial Screening cluster_1 Apoptosis Confirmation cluster_2 Mechanistic Analysis cluster_3 Conclusion Start Treat Cancer Cells with This compound MTT MTT Assay (Cell Viability) Start->MTT AnnexinV Annexin V/PI Staining (Flow Cytometry) MTT->AnnexinV TUNEL TUNEL Assay (DNA Fragmentation) MTT->TUNEL Western Western Blot (Bcl-2, Bax, Caspases) AnnexinV->Western CaspaseAssay Caspase Activity Assay AnnexinV->CaspaseAssay ROS_Assay ROS Detection Assay TUNEL->ROS_Assay End Elucidation of Apoptotic Mechanism Western->End CaspaseAssay->End ROS_Assay->End

References

The Structural Dance of Activity: A Comparative Guide to Kaurane Doterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of kaurane (B74193) diterpenoids and their biological activity is paramount for designing novel therapeutics. This guide provides a comparative analysis of their structure-activity relationships (SAR) across anticancer, anti-inflammatory, and antimicrobial activities, supported by experimental data and detailed methodologies.

Kaurane diterpenoids, a class of natural products characterized by a tetracyclic kaurane skeleton, have garnered significant attention for their diverse and potent pharmacological properties.[1][2] Since the first discovery in 1961, over 1300 ent-kaurane diterpenoids have been identified, primarily from the genus Isodon.[3][4][5] These compounds have demonstrated a wide array of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects, making them promising candidates for drug discovery.[1][2][6] This guide delves into the key structural features that govern their efficacy and the molecular pathways they influence.

Anticancer Activity: Targeting Proliferation and Survival

The anticancer potential of kaurane diterpenoids is one of the most extensively studied areas.[3][4][5] Their mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of metastasis through the modulation of various signaling pathways.[3][4][5]

A crucial structural feature for the cytotoxic activity of many kaurane diterpenoids is the presence of an α,β-unsaturated ketone moiety in the D-ring. This feature is believed to act as a Michael acceptor, reacting with nucleophilic groups in biological macromolecules, such as the sulfhydryl groups of cysteine residues in proteins. This interaction can lead to the inhibition of key enzymes and transcription factors involved in cancer cell proliferation and survival. For instance, the cytotoxicity of several ent-kaurane diterpenoids against human hepatocellular carcinoma (HepG2 and Hep3b) cell lines was found to be closely related to the presence of a 16-en-15-one skeleton.[7][8]

Oridonin, a prominent ent-kaurane diterpenoid currently in Phase I clinical trials in China, exemplifies the anticancer potential of this class of compounds.[4][5] It has been shown to exert its effects through multiple mechanisms, including the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival.[9]

Comparative Cytotoxicity of Kaurane Diterpenoids

The following table summarizes the cytotoxic activity (IC50 values) of selected kaurane diterpenoids against various human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 7h (enmein-type derivative)A549 (Lung)2.16[9]
OridoninBxPC-3 (Pancreatic)Not specified[9]
Compound 6 HepG2 (Liver)41.13 ± 3.49[10]
IsosidolA2780 (Ovarian)15.6 µg/mL[11]
7-epi-candicandiolKB (Oral), COL-2 (Colon), LU1 (Lung), LNCaP (Prostate), A2780 (Ovarian)13.3, 11.8, 17.9, 14.9, 9.0 µg/mL[11]
Anticancer Signaling Pathway of Kaurane Diterpenoids

Kaurane diterpenoids often exert their anticancer effects by modulating the PI3K/AKT/mTOR signaling pathway. Inhibition of this pathway leads to decreased cell proliferation and survival and can induce apoptosis.

anticancer_pathway Kaurane Diterpenoid Kaurane Diterpenoid PI3K PI3K Kaurane Diterpenoid->PI3K inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis inhibits Cell Proliferation Cell Proliferation mTOR->Cell Proliferation promotes Cell Survival Cell Survival mTOR->Cell Survival promotes

Caption: Anticancer mechanism of kaurane diterpenoids via PI3K/AKT/mTOR pathway inhibition.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. Kaurane diterpenoids have demonstrated significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines.[12][13][14]

The structure-activity relationship for anti-inflammatory effects often points to the importance of hydroxylation patterns on the kaurane skeleton. For example, a study on ent-kaurane diterpenoids from Pteris multifida revealed that compounds with a hydroxyl group at the C-2 position exhibited more potent NO inhibitory activities than their glycosylated counterparts.[14] Furthermore, the presence of a hydroxyl group at C-6 was found to decrease the inhibitory activity against NO production.[14]

Comparative Anti-inflammatory Activity of Kaurane Diterpenoids

The following table presents the inhibitory activity (IC50 values) of selected kaurane diterpenoids on nitric oxide (NO) production in LPS-stimulated BV-2 microglial cells.

CompoundIC50 (µM) for NO InhibitionReference
Compound 1 (Isodon serra)15.6[13][15]
Compound 9 (Isodon serra)7.3[13][15]
Bezerraditerpene A3.21 - 3.76[12]
Bezerraditerpene B3.21 - 3.76[12]
ent-kaur-16-ene-3β,15β-diol3.21 - 3.76[12]
Compound 1 (Pteris multifida)13.9[14]
Compound 7 (Pteris multifida)10.8[14]
Experimental Workflow for Anti-inflammatory Assay

The following diagram illustrates a typical workflow for assessing the anti-inflammatory activity of kaurane diterpenoids by measuring nitric oxide production.

anti_inflammatory_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Seed BV-2 cells Seed BV-2 cells Incubate Incubate Seed BV-2 cells->Incubate Pre-treat with kaurane Pre-treat with kaurane Incubate->Pre-treat with kaurane Stimulate with LPS Stimulate with LPS Pre-treat with kaurane->Stimulate with LPS Collect supernatant Collect supernatant Stimulate with LPS->Collect supernatant Griess Assay Griess Assay Collect supernatant->Griess Assay Measure NO production Measure NO production Griess Assay->Measure NO production

References

A Comparative Guide to Synthetic vs. Natural ent-17-Hydroxykaur-15-en-19-oic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the choice between synthetic and naturally sourced compounds is a critical one, impacting purity, scalability, and ultimately, the biological activity. This guide provides a comprehensive comparison of synthetic and natural ent-17-Hydroxykaur-15-en-19-oic acid, a promising diterpenoid with demonstrated cytotoxic and anti-inflammatory properties.

This compound is a tetracyclic diterpenoid that has garnered significant interest for its potential therapeutic applications. It has been shown to exhibit cytotoxicity against a range of human cancer cell lines, including prostate, colon, and breast cancer.[1] This guide will delve into the two primary avenues for obtaining this compound: extraction from natural sources and chemical synthesis, offering insights into the advantages and challenges of each approach.

Data Presentation: A Comparative Overview

FeatureNatural this compoundSynthetic this compound
Source Isolated from various plant species, including Laetia thamnia, Wedelia trilobata, and Annona glabra.[1]Typically synthesized from readily available precursors like ent-kaur-16-en-19-oic acid, which can be sourced from sunflowers.
Yield Highly variable and dependent on the plant source, geographical location, season of harvest, and extraction methodology. Generally, yields of individual diterpenoids from plant matter are in the low percentage range.Potentially high and scalable, offering a more consistent and predictable supply. However, multi-step syntheses can lead to overall lower yields.
Purity Often co-extracted with other structurally related compounds, requiring extensive chromatographic purification to achieve high purity. The final product may contain trace impurities from the natural matrix.High purity can be achieved through controlled reaction conditions and purification techniques like crystallization and chromatography. The impurity profile is determined by the synthetic route and reagents used.
Stereochemistry The specific enantiomer, this compound, is naturally produced, ensuring stereochemical purity.Stereocontrol can be a significant challenge in chemical synthesis. The synthesis must be carefully designed to produce the desired enantiomer and avoid the formation of diastereomers.
Cost-effectiveness Can be cost-effective for small-scale research if the plant source is abundant and the extraction process is straightforward. However, large-scale production can be expensive due to the costs of cultivation, harvesting, and extraction.The initial setup for synthesis can be costly. However, for large-scale production, a well-optimized synthetic route can be more cost-effective than natural extraction.
Sustainability Dependent on the sustainable harvesting of the plant source. Over-harvesting can threaten plant populations.Can be more sustainable in the long term as it does not rely on the depletion of natural resources, provided that the starting materials and reagents are sourced responsibly.

Experimental Protocols

To aid researchers in their work with this compound, this section provides detailed methodologies for key experiments.

Natural Extraction and Isolation

The following is a general protocol for the extraction and isolation of ent-kaurene (B36324) diterpenoids from plant material. The specific solvents and chromatographic conditions may need to be optimized for the particular plant source.

Experimental Workflow for Natural Extraction

plant_material Dried and Powdered Plant Material (e.g., leaves of Laetia thamnia) extraction Solvent Extraction (e.g., with methanol (B129727) or ethanol) plant_material->extraction filtration_concentration Filtration and Concentration (in vacuo) extraction->filtration_concentration partitioning Solvent Partitioning (e.g., between water and ethyl acetate) filtration_concentration->partitioning chromatography Column Chromatography (e.g., Silica (B1680970) Gel) partitioning->chromatography purification Further Purification (e.g., HPLC) chromatography->purification characterization Structural Characterization (NMR, MS) purification->characterization final_product Pure Natural This compound characterization->final_product

Caption: Workflow for natural extraction.

  • Extraction: The dried and powdered plant material is exhaustively extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature.

  • Concentration: The solvent is removed under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane (B92381), chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity.

  • Chromatography: The fraction containing the desired diterpenoids (typically the ethyl acetate fraction) is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, for example, a mixture of hexane and ethyl acetate of increasing polarity.

  • Purification: Fractions containing this compound are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

  • Characterization: The structure of the isolated compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Potential Synthetic Approach

Logical Relationship for a Potential Synthesis

start_material ent-kaur-16-en-19-oic acid (from Sunflower) protection Protection of Carboxylic Acid start_material->protection epoxidation Epoxidation of the Double Bond protection->epoxidation rearrangement Acid-catalyzed Rearrangement of the Epoxide epoxidation->rearrangement deprotection Deprotection of Carboxylic Acid rearrangement->deprotection final_product Synthetic This compound deprotection->final_product

Caption: A potential synthetic pathway.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).

Anti-inflammatory Assay (Nitric Oxide and TNF-α Inhibition)

This assay evaluates the anti-inflammatory potential of the compound in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Seeding and Treatment: RAW 264.7 cells are seeded in a 96-well plate and pre-treated with different concentrations of the compound for 1 hour.

  • LPS Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide Measurement (Griess Assay): The supernatant is collected, and the nitric oxide production is measured using the Griess reagent. The absorbance is read at 540 nm.

  • TNF-α Measurement (ELISA): The concentration of TNF-α in the cell culture supernatant is determined using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Signaling Pathway Visualization

The anti-inflammatory effects of many diterpenoids are mediated through the inhibition of the NF-κB signaling pathway.

NF-κB Signaling Pathway

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB inhibits NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Inflammation Pro-inflammatory Gene Expression (TNF-α, iNOS) Compound This compound Compound->IKK potential inhibition

Caption: NF-κB signaling pathway inhibition.

Conclusion

Both natural extraction and chemical synthesis present viable routes to obtain this compound. The choice between these methods will depend on the specific research needs, scale of production, and desired purity. While natural sourcing provides the stereochemically correct molecule, synthesis offers the potential for greater scalability and a more controlled impurity profile. Further research is needed to establish a direct comparison of the biological activities of compounds obtained from these two sources to determine if subtle differences in impurity profiles impact their therapeutic potential. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers investigating the promising biological activities of this natural product.

References

A Comparative Guide to the Cytotoxic Activity of Diterpenoids: A Statistical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic effects of various diterpenoids on different cancer cell lines. The data presented is supported by detailed experimental protocols and visualized through signaling pathway and workflow diagrams to facilitate a deeper understanding of the methodologies and mechanisms of action.

Quantitative Analysis of Diterpenoid Cytotoxicity

The cytotoxic activity of diterpenoids is typically quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of a biological process, such as cell growth. The following tables summarize the IC50 values of several diterpenoids against various human cancer cell lines, providing a basis for comparing their potency and selectivity.

Table 1: Cytotoxicity (IC50, µM) of Aconitine-Type C19-Diterpenoid Alkaloids [1]

CompoundA549 (Lung)MDA-MB-231 (Breast)MCF-7 (Breast)KB (Cervical)KB-VIN (MDR Cervical)
Lipomesaconitine21.517.218.99.919.8
Lipoaconitine20.318.719.513.717.6
Lipojesaconitine6.07.36.86.218.6

Table 2: Cytotoxicity (IC50, µM) of Various Diterpenoids against Different Cancer Cell Lines

DiterpenoidCell LineIC50 (µM)Reference
Jatropodagin ASaos-2 (Osteosarcoma)8.08
Jatropodagin AMG-63 (Osteosarcoma)14.64
Euphorbia factor L28MCF-7 (Breast)9.43
Euphorbia factor L28HepG2 (Liver)13.22
Compound 42A549 (Lung)0.9
Compound 42HL-60 (Leukemia)2.4
Compound 43A549 (Lung)1.2
Compound 43HL-60 (Leukemia)1.8
Corymbulosin IMDA-MB-231 (Breast)0.45
Corymbulosin KMDA-MB-231 (Breast)0.52
AndrographolideHepG2 (Liver)40.2[2]

Statistical Analysis of Cytotoxicity Data

To determine if the differences in IC50 values between various diterpenoids are statistically significant, a one-way analysis of variance (ANOVA) can be employed, followed by a suitable post-hoc test like Tukey's multiple comparison test.[3][4][5] It is recommended to use the negative logarithm of the IC50 values (pIC50) for statistical analysis as this transformation often leads to a normal distribution of data, which is a prerequisite for many parametric statistical tests.[1] The p-value obtained from these tests indicates the probability that the observed differences are due to chance. A p-value of less than 0.05 is typically considered statistically significant.

Experimental Protocols for Cytotoxicity Assays

The following are detailed protocols for commonly used colorimetric assays to determine the cytotoxicity of diterpenoids.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.

Protocol: [3][6][7][8][9]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the diterpenoid compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.

SRB (Sulphorhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

Protocol: [10][11][12][13][14]

  • Cell Seeding: Seed cells in a 96-well plate and incubate until they reach the desired confluence.

  • Compound Treatment: Treat cells with various concentrations of the diterpenoid compound and incubate for the desired exposure time.

  • Cell Fixation: Gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for at least 1 hour.

  • Washing: Remove the TCA and wash the plates five times with 1% (v/v) acetic acid.

  • Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.

  • Dye Solubilization: Air dry the plates and add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.

LDH (Lactate Dehydrogenase) Assay

This assay quantifies the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.

Protocol: [5][15][16][17][18]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ – 5 × 10⁴ cells/well in 100 µL of culture medium.

  • Compound Treatment: Add the test compounds to the appropriate wells and incubate for the desired exposure period. Include controls for spontaneous and maximum LDH release.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 × g for 10 minutes.

  • LDH Reaction: Transfer the supernatant to a new plate and add the LDH reaction mixture.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by cytotoxic diterpenoids and a general workflow for cytotoxicity testing.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Culture CellSeeding Cell Seeding in 96-well Plate CellCulture->CellSeeding CompoundPrep Diterpenoid Dilution Treatment Compound Treatment CompoundPrep->Treatment CellSeeding->Treatment Incubation Incubation Treatment->Incubation AssayReagent Addition of Assay Reagent (MTT/SRB/LDH) Incubation->AssayReagent Measurement Absorbance/Fluorescence Measurement AssayReagent->Measurement IC50 IC50 Calculation Measurement->IC50 Stats Statistical Analysis (e.g., ANOVA) IC50->Stats

Caption: General workflow for in vitro cytotoxicity testing of diterpenoids.

Apoptosis_Signaling_Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Diterpenoids Cytotoxic Diterpenoids Bcl2 Anti-apoptotic Bcl-2 family (e.g., Bcl-2, Bcl-xL) Diterpenoids->Bcl2 inhibit Bax Pro-apoptotic Bax/Bak Diterpenoids->Bax activate Mitochondrion Mitochondrion CytC Cytochrome c release Mitochondrion->CytC Bcl2->Bax inhibits Bax->Mitochondrion induces pore formation Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Diterpenoid-induced intrinsic apoptosis pathway.[13][14][19][20][21]

Cell_Cycle_Arrest_Pathway cluster_g2m G2/M Phase Regulation Diterpenoids Cytotoxic Diterpenoids CDK1_CyclinB CDK1/Cyclin B1 Complex Diterpenoids->CDK1_CyclinB inhibit activity G2M_Transition G2/M Transition CDK1_CyclinB->G2M_Transition promotes CellCycleArrest G2/M Arrest M_Phase M Phase (Mitosis) G2M_Transition->M_Phase G2M_Transition->CellCycleArrest blocked

Caption: Diterpenoid-induced G2/M cell cycle arrest.[2][8][17][18][22]

PI3K_Akt_Signaling_Pathway cluster_pathway PI3K/Akt Signaling Diterpenoids Cytotoxic Diterpenoids PI3K PI3K Diterpenoids->PI3K inhibit Akt Akt PI3K->Akt activates CellSurvival Cell Survival Akt->CellSurvival Proliferation Cell Proliferation Akt->Proliferation

Caption: Inhibition of the PI3K/Akt signaling pathway by diterpenoids.[7][10][15][16]

References

Safety Operating Guide

Safe Disposal of ent-17-Hydroxykaur-15-en-19-oic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This document provides a comprehensive, step-by-step guide for the safe disposal of ent-17-Hydroxykaur-15-en-19-oic acid, a diterpenoid carboxylic acid. Due to the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound, the following procedures are based on best practices for the disposal of carboxylic acids and related organic compounds.

Core Principles of Chemical Waste Management

Before proceeding with disposal, it is crucial to adhere to the foundational principles of laboratory waste management. These include waste minimization, proper labeling and storage, and the segregation of incompatible materials.[1][2][3] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations that apply to your location.

Chemical and Physical Properties Relevant to Disposal

A summary of the key properties of this compound is provided below to inform safe handling and disposal decisions.

PropertyValueImplication for Disposal
Molecular FormulaC₂₀H₃₀O₃Organic compound, handle as chemical waste.
Molecular Weight318.45 g/mol ---
AppearanceSolid (Powder)Spills can be contained more easily than liquids.
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneSolutions in these solvents must be treated as organic solvent waste.
Chemical ClassDiterpenoid, Carboxylic AcidDisposal protocols for organic acids should be followed.[4]

Step-by-Step Disposal Protocol

This protocol outlines the decision-making process and procedural steps for the proper disposal of this compound.

Step 1: Personal Protective Equipment (PPE) and Safety Precautions

Before handling the compound, ensure you are wearing appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles

  • A lab coat

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

Step 2: Waste Classification and Segregation

Properly classify the waste stream. The disposal method will depend on whether you are disposing of the pure compound (solid), a solution, or contaminated materials.

  • Solid Waste: The pure, solid form of this compound.

  • Organic Solvent Solutions: Solutions of the compound dissolved in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, or acetone.

  • Aqueous Solutions: Dilute aqueous solutions of the compound.

  • Contaminated Materials: Items such as gloves, weighing paper, and pipette tips that have come into contact with the compound.

Crucially, do not mix different waste streams. Keep organic solvent waste separate from aqueous waste and solid waste.[1][2]

Step 3: Disposal Procedures
  • Container: Place the solid waste and any contaminated disposable materials (e.g., gloves, weighing paper) into a designated, properly labeled hazardous waste container.[6] The container should be made of a material compatible with organic solids.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[7]

  • Storage: Store the sealed container in a designated satellite accumulation area until it is collected by your institution's EHS department.[4]

  • Container: Collect the organic solvent solution in a designated, labeled hazardous waste container for flammable or halogenated organic waste, depending on the solvent used. Never mix incompatible solvents.[6][8]

  • Labeling: Clearly label the container with "Hazardous Waste" and list all chemical constituents, including the full name of the solvent(s) and "this compound," with estimated percentages.[6]

  • Storage: Store the sealed container in a designated satellite accumulation area, away from sources of ignition, until collection by EHS.[9]

For small quantities (e.g., less than 100 mL) of dilute (e.g., <5%) aqueous solutions, neutralization may be an option, but only if permitted by your institution's EHS department.

  • Consult EHS: Before proceeding, confirm with your EHS department if neutralization and drain disposal of this specific compound is acceptable.

  • Neutralization (if approved):

    • Work in a fume hood.

    • Slowly add a weak base, such as a saturated sodium bicarbonate solution, to the acidic solution while stirring.[5]

    • Monitor the pH using a pH meter or pH paper.

    • Continue adding the base until the pH is between 6.0 and 8.0.[5]

  • Drain Disposal (if approved):

    • Once neutralized, the solution can be poured down the sanitary sewer drain with a large volume of running water (at least a 100-fold excess).[5]

If neutralization and drain disposal are not approved, or for larger volumes or more concentrated aqueous solutions, collect the waste in a labeled hazardous waste container for aqueous waste and arrange for EHS pickup.

Step 4: Spill Management

In the event of a spill:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.

  • Containment: For small spills of the solid, use an inert absorbent material like vermiculite (B1170534) or dry sand to absorb the material.[5]

  • Collection: Carefully collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste waste_form Identify Waste Form start->waste_form solid_waste Solid Compound or Contaminated Materials waste_form->solid_waste Solid organic_solution Solution in Organic Solvent waste_form->organic_solution Organic Solution aqueous_solution Aqueous Solution waste_form->aqueous_solution Aqueous Solution collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_organic Collect in Labeled Organic Solvent Waste Container organic_solution->collect_organic check_ehs Consult Institutional EHS for Neutralization Protocol aqueous_solution->check_ehs ehs_pickup Arrange for EHS Waste Pickup collect_solid->ehs_pickup collect_organic->ehs_pickup neutralize Neutralize with Weak Base to pH 6.0-8.0 check_ehs->neutralize Approved collect_aqueous Collect in Labeled Aqueous Hazardous Waste Container check_ehs->collect_aqueous Not Approved or Concentrated drain_disposal Dispose Down Sanitary Sewer with Copious Water neutralize->drain_disposal collect_aqueous->ehs_pickup

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling ent-17-Hydroxykaur-15-en-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent exposure and ensure safety. The following table summarizes the required PPE for handling ent-17-Hydroxykaur-15-en-19-oic acid.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or splash-proof chemical goggles.[1][2] A face shield may be required for high volume applications.[1]Protects eyes from dust particles and potential splashes of solutions containing the compound.
Hand Protection Chemical-resistant nitrile or butyl rubber gloves.[3] For tasks with a risk of splashing, heavy-duty gloves should be considered.[1]Prevents direct skin contact with the chemical, which could cause irritation or other adverse effects.
Protective Clothing A standard laboratory coat is the minimum requirement.[2] For larger quantities, a chemical-resistant apron over the lab coat is recommended.[1][2]Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood.[4] For bulk handling or if dust is generated, a full-face respirator with appropriate cartridges should be used.[3][5]Prevents inhalation of airborne particles, which can cause respiratory irritation.[3]

Operational Plan: Handling Procedures

  • Preparation :

    • Ensure that a properly functioning chemical fume hood is available.[1]

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[2][6]

    • Prepare all necessary equipment and reagents before handling the compound.

    • Clearly label all containers with the chemical name and any known hazards.

  • Handling :

    • All handling of the solid compound should be conducted within a chemical fume hood to minimize inhalation exposure.[1]

    • Use the smallest practical quantities for the experiment.[1]

    • When dissolving the compound, always add the solid to the solvent slowly.

    • Avoid direct contact with the skin, eyes, and clothing.[1]

    • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1]

Disposal Plan

  • Waste Collection : All waste materials contaminated with this compound, including gloves, wipes, and empty containers, should be collected in a designated and clearly labeled hazardous waste container.

  • Waste Disposal : Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain or in the regular trash.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Personal Protective Equipment (PPE) prep2 Prepare work area in chemical fume hood prep1->prep2 prep3 Assemble all necessary equipment and reagents prep2->prep3 handle1 Weigh the required amount of this compound prep3->handle1 Proceed to handling handle2 Perform experimental procedure (e.g., dissolution, reaction) handle1->handle2 clean1 Decontaminate work surfaces handle2->clean1 Procedure complete clean2 Collect all contaminated waste in a labeled hazardous waste container clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.